Hdac6-IN-31
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H13FN4O2 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)amino]benzamide |
InChI |
InChI=1S/C15H13FN4O2/c1-9-14(20-7-3-2-4-13(20)17-9)18-12-6-5-10(8-11(12)16)15(21)19-22/h2-8,18,22H,1H3,(H,19,21) |
InChI Key |
GFZAQFZABQWDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)NC3=C(C=C(C=C3)C(=O)NO)F |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-31: A Technical Overview of its Presumed Mechanism of Action
Disclaimer: Information regarding a specific molecule designated "Hdac6-IN-31" is not available in the public domain as of November 2025. This document therefore provides a representative technical guide on the mechanism of action of a well-characterized and selective Histone Deacetylase 6 (HDAC6) inhibitor, which "this compound" is presumed to be. The data and experimental protocols presented are based on publicly available information for known HDAC6 inhibitors and should be considered illustrative.
Core Mechanism of Action
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from non-histone protein substrates.[1][2][3] Unlike other HDACs that are predominantly found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are cytoplasmic proteins involved in cell motility, protein quality control, and stress responses.[1][2][3]
The primary mechanism of action for an HDAC6 inhibitor like this compound is the direct inhibition of its catalytic activity. HDAC inhibitors typically function by chelating the zinc ion within the enzyme's active site, thereby blocking the deacetylation of its substrates.[4] This leads to the hyperacetylation of key HDAC6 targets, most notably α-tubulin and the chaperone protein Hsp90.[2][5]
The increased acetylation of α-tubulin affects microtubule stability and dynamics, which in turn impacts cellular processes such as cell migration and intracellular transport.[6] Hyperacetylation of Hsp90 disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are oncogenic.[5][7]
Signaling Pathways Modulated by HDAC6 Inhibition
Inhibition of HDAC6 has been shown to impact several critical signaling pathways:
-
Protein Degradation and Stress Response: HDAC6 is a key player in the aggresome pathway, which is responsible for clearing misfolded protein aggregates. By deacetylating α-tubulin, HDAC6 facilitates the transport of these aggregates along microtubules to the aggresome for degradation. Inhibition of HDAC6 can disrupt this process.
-
MAPK/NF-κB Signaling: Studies have shown that HDAC6 can regulate inflammatory responses through the MAPK/NF-κB signaling pathway.[8] Inhibition of HDAC6 has been demonstrated to suppress the activation of this pathway, leading to reduced production of pro-inflammatory cytokines.[8][9]
-
AKT Signaling: HDAC6 has been implicated in the regulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[10]
-
Immune Regulation: HDAC6 plays a role in regulating the function of immune cells. Its inhibition has been shown to modulate T-cell function and suppress inflammatory responses from macrophages.[6]
Quantitative Data for a Representative HDAC6 Inhibitor
The following table summarizes typical quantitative data for a selective HDAC6 inhibitor, based on published literature for well-characterized compounds.
| Parameter | Value | Cell Line/Assay Condition |
| HDAC6 IC50 | 0.5 - 10 nM | In vitro enzymatic assay |
| HDAC1 IC50 | > 1000 nM | In vitro enzymatic assay |
| α-tubulin Acetylation EC50 | 50 - 500 nM | Cellular assay (e.g., Western Blot) |
| Hsp90 Acetylation EC50 | 100 - 1000 nM | Cellular assay (e.g., Western Blot) |
Key Experimental Protocols
Detailed methodologies for key experiments used to characterize HDAC6 inhibitors are provided below.
In Vitro HDAC6 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC6 enzyme.
Protocol:
-
Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate (e.g., a peptide derived from p53 with an acetylated lysine and a fluorophore/quencher pair).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).
-
A developer solution containing a protease (e.g., trypsin) is added. If the substrate has been deacetylated by HDAC6, the protease can cleave the peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular α-tubulin Acetylation Assay (Western Blot)
Objective: To determine the effective concentration (EC50) of a compound for inducing α-tubulin hyperacetylation in cells.
Protocol:
-
Culture a relevant cell line (e.g., HeLa, A549) to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the fold-change in acetylation relative to the loading control.
-
Calculate the EC50 value by plotting the fold-change against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Mechanism of HDAC6 inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination.
Logical Relationship of HDAC6 Inhibition and Cellular Effects
Caption: Logical flow from HDAC6 inhibition to cellular outcomes.
References
- 1. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HDAC6 and CXCL13 Mediate Atopic Dermatitis by Regulating Cellular Interactions and Expression Levels of miR-9 and SIRT1 [frontiersin.org]
- 9. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel HDAC6 Inhibitor Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of the Potent HDAC6 Inhibitor HPB (Hdac6-IN-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology, neurodegenerative disorders, and inflammatory diseases. Unlike other HDACs, HDAC6 is primarily cytoplasmic and possesses two catalytic domains, acting on non-histone substrates such as α-tubulin and Hsp90. This unique biology has driven the search for potent and selective HDAC6 inhibitors. This guide provides an in-depth overview of the discovery and synthesis of a notable HDAC6 inhibitor, N-hydroxy-4-(((N-(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide, herein referred to as HPB. With a reported IC50 of 31 nM for HDAC6, it is plausible that "Hdac6-IN-31" refers to this specific compound. This document will detail its synthesis, biological activity, and the experimental protocols utilized in its characterization.
Data Presentation: Inhibitory Activity of HPB and Comparators
The inhibitory potency and selectivity of HPB against various histone deacetylases are summarized below. Data is compiled from in vitro enzymatic assays.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Other HDACs IC50 (nM) |
| HPB | 31[1][2][3] | 1,130[1][2] | ~36-fold[1][2] | 15 to almost 400-fold more potent for HDAC6 than other zinc-dependent HDACs[1][2] |
| SAHA (Vorinostat) | - | - | - | Comparable selectivity profile to HPB for HDAC6 among 11 zinc-containing HDACs[1][2] |
| Trichostatin A (TSA) | - | - | - | Comparable selectivity profile to HPB for HDAC6 among 11 zinc-containing HDACs[1][2] |
Experimental Protocols
Synthesis of HPB
The synthesis of HPB is a multi-step process starting from commercially available materials, achieving an overall yield of approximately 17%.[1]
Step 1: Mesylation of Methyl 4-(hydroxymethyl)benzoate
-
Reactants: Methyl 4-(hydroxymethyl)benzoate (1), Mesyl chloride.
-
Protocol: Methyl 4-(hydroxymethyl)benzoate is reacted with mesyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product, methyl 4-(((methylsulfonyl)oxy)methyl)benzoate (2), is then isolated and purified using standard techniques such as extraction and column chromatography.
Step 2: Synthesis of the Intermediate Amine
-
Reactants: Compound 2, TBS-protected 2-aminoethanol (4).
-
Protocol: Compound 2 is reacted with TBS-protected 2-aminoethanol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a suitable base. The reaction mixture is heated to ensure the completion of the nucleophilic substitution. The resulting product, methyl 4-(((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)methyl)benzoate (5), is worked up and purified.
Step 3: Acylation of the Amine
-
Reactants: Compound 5, Phenylacetyl chloride.
-
Protocol: The secondary amine of compound 5 is acylated using phenylacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product, a methyl ester intermediate (6), is extracted and purified.
Step 4: Hydroxamic Acid Formation
-
Reactants: Methyl ester intermediate (6), Hydroxylamine.
-
Protocol: The final step involves the conversion of the methyl ester to the hydroxamic acid. This is typically achieved by treating the ester with a solution of hydroxylamine hydrochloride and a base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol and water. The reaction is stirred at room temperature until the ester is fully consumed. The final product, HPB (8), is then purified by recrystallization or chromatography.
In Vitro HDAC Inhibition Assay
-
Objective: To determine the IC50 values of HPB against recombinant HDAC enzymes.
-
Protocol:
-
Recombinant human HDAC enzymes (e.g., HDAC1 and HDAC6) are used.
-
A fluorogenic substrate, such as Fluor-de-Lys®, is utilized.
-
The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Serial dilutions of the inhibitor (HPB) are prepared in DMSO and added to the assay plate.
-
The enzyme and substrate are then added, and the mixture is incubated at a controlled temperature (e.g., 37 °C).
-
After a set incubation time, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Acetylation Assay (Western Blot)
-
Objective: To assess the effect of HPB on the acetylation of intracellular proteins, such as α-tubulin and histones.
-
Protocol:
-
Human cell lines (e.g., LNCaP prostate cancer cells) are cultured in appropriate media.
-
Cells are treated with various concentrations of HPB or control compounds (e.g., SAHA, tubacin) for a specified duration (e.g., 24-48 hours).
-
After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin, acetylated histone H3, total α-tubulin, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Synthetic pathway for the HDAC6 inhibitor HPB.
References
The Role of Selective HDAC6 Inhibitors in the Attenuation of Pro-inflammatory Cytokines: A Technical Overview
Disclaimer: This technical guide addresses the role of selective Histone Deacetylase 6 (HDAC6) inhibitors in the inhibition of pro-inflammatory cytokines. While the initial request specified "Hdac6-IN-31," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this document provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of well-characterized, selective HDAC6 inhibitors, which are representative of this class of molecules. The principles and methodologies described herein are directly applicable to the study of any novel selective HDAC6 inhibitor.
Executive Summary
Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a multitude of inflammatory diseases. Unlike other histone deacetylases, HDAC6 is predominantly located in the cytoplasm and its primary substrates are non-histone proteins, including α-tubulin and cortactin. By modulating the acetylation status of these proteins, HDAC6 inhibitors interfere with key cellular processes that are integral to the inflammatory response. This guide details the molecular mechanisms by which selective HDAC6 inhibitors suppress the production of pro-inflammatory cytokines, provides quantitative data on their efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Mechanism of Action: How HDAC6 Inhibition Modulates Inflammation
The anti-inflammatory effects of selective HDAC6 inhibitors are multi-faceted, primarily revolving around the disruption of signaling cascades that lead to the transcription of pro-inflammatory genes. Overexpression of HDAC6 has been shown to induce pro-inflammatory responses.[1][2][3] The inhibition of HDAC6's enzymatic activity leads to the hyperacetylation of its substrates, which in turn modulates several key signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). HDAC6 has been shown to be essential for controlling the NF-κB pathway.[4] Selective HDAC6 inhibitors have been demonstrated to suppress the activation of NF-κB.[5] This is achieved, in part, by preventing the degradation of IκB, the inhibitory protein of NF-κB. HDAC6 inhibition can block the phosphorylation of IκB, thus preventing its ubiquitination and subsequent degradation by the proteasome.[5] This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammatory responses. Overexpression of HDAC6 can lead to the activation of MAPK species.[1][2] The inhibition of HDAC6 has been shown to attenuate the activation of the MAPK pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] By modulating MAPK signaling, HDAC6 inhibitors can reduce the expression of pro-inflammatory cytokines.
Regulation of Reactive Oxygen Species (ROS)
HDAC6 overexpression can lead to an increase in the generation of Reactive Oxygen Species (ROS), which are potent signaling molecules that can amplify the inflammatory response.[1][2] The inhibition of HDAC6's enzymatic activity has been shown to significantly inhibit ROS generation.[1] This reduction in oxidative stress contributes to the overall anti-inflammatory effect of HDAC6 inhibitors.
Quantitative Data on Selective HDAC6 Inhibitors
The efficacy of selective HDAC6 inhibitors is determined by their potency against HDAC6 and their selectivity over other HDAC isoforms. The following tables summarize key quantitative data for several well-characterized selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | Selectivity vs. other HDACs | Reference |
| M808 | 1.2 | >388-fold vs. other HDAC isoforms | [7] |
| PB131 | 1.8 | >116-fold vs. other HDAC isoforms | [8] |
| Compound 8g | 21 | 40-fold vs. HDAC1 | [1] |
| CKD-506 | ~5 | Highly selective vs. other HDAC isoforms | [9] |
Table 2: Effect of Selective HDAC6 Inhibitors on Pro-inflammatory Cytokine Production
| Compound | Cell Type/Model | Stimulus | Cytokine(s) Inhibited | Quantitative Effect | Reference |
| M808 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-1β | IL-6, CCL2, CXCL8, CXCL10 | Dose-dependent decrease | [7] |
| CAY10603 | LPS-induced acute lung injury mouse model | LPS | TNF-α, IL-1β, IL-6 | Significant reduction | [5] |
| ACY-1215 | RAW264.7 macrophages | LPS | TNF-α, IL-1β, IL-6 | Significant suppression | [6] |
| CKD-506 | Murine systemic lupus erythematosus model | - | Pro-inflammatory cytokines in serum and kidneys | Decreased production | [9] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the role of selective HDAC6 inhibitors in inhibiting pro-inflammatory cytokines.
Cell Culture and LPS-induced Inflammation
-
Cell Line: RAW264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for a specified period (e.g., 24 hours).
-
Inhibitor Treatment: The selective HDAC6 inhibitor is typically added to the cell culture medium 1-2 hours prior to the addition of LPS. A range of inhibitor concentrations should be used to determine a dose-response relationship.
Measurement of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant after the treatment period.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions to measure the concentration of the cytokines in the supernatant. The results are typically quantified using a standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against key signaling proteins (e.g., phospho-IκB, total IκB, phospho-p38, total p38, acetylated α-tubulin, total α-tubulin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of HDAC6 Inhibition
Caption: Signaling pathway of selective HDAC6 inhibitors in attenuating pro-inflammatory cytokine production.
Experimental Workflow for Evaluating HDAC6 Inhibitors
Caption: General experimental workflow for the evaluation of selective HDAC6 inhibitors.
Conclusion
Selective HDAC6 inhibitors represent a compelling class of anti-inflammatory agents. Their unique cytoplasmic localization and non-histone substrate specificity allow for a targeted approach to modulating the inflammatory response with potentially fewer side effects than pan-HDAC inhibitors. By interfering with key signaling pathways such as NF-κB and MAPK, these inhibitors effectively reduce the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the continued research and development of novel selective HDAC6 inhibitors for the treatment of a wide range of inflammatory disorders. Further investigation into the precise molecular interactions and the full spectrum of their immunomodulatory effects will be crucial for their successful clinical translation.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 inhibition blocks inflammatory signaling and caspase-1 activation in LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC6 attenuates LPS-induced inflammation in macrophages by regulating oxidative stress and suppressing the TLR4-MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Histone Deacetylase 6 Inhibitor Confers Anti-inflammatory Effects and Enhances Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of HDAC6 Inhibitors: A Technical Overview
Disclaimer: Information regarding a specific inhibitor designated "Hdac6-IN-31" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the principles and methodologies used to characterize the selectivity profiles of well-documented Histone Deacetylase 6 (HDAC6) inhibitors, which can be applied to the evaluation of any novel compound, including the aforementioned.
Introduction to HDAC6 and Its Inhibitors
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts two catalytic domains and deacetylates a variety of non-histone protein substrates.[1][3][4][5] Key substrates include α-tubulin, cortactin, and the chaperone protein Hsp90, implicating HDAC6 in crucial cellular processes such as cell migration, protein quality control, and microtubule dynamics.[2][3] The distinct cytoplasmic localization and substrate profile of HDAC6 have made it an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders, driving the development of selective inhibitors.[1][6][7]
The therapeutic potential of HDAC6 inhibitors is intrinsically linked to their selectivity. Pan-HDAC inhibitors, which target multiple HDAC isoforms, can lead to broad, and often undesirable, off-target effects.[4] In contrast, highly selective HDAC6 inhibitors are expected to offer a more favorable safety profile by minimizing effects on nuclear histone acetylation and the functions of other HDAC isoforms.
Quantitative Selectivity Profile of Representative HDAC6 Inhibitors
The selectivity of an HDAC6 inhibitor is quantitatively assessed by comparing its inhibitory activity (typically as an IC50 value) against HDAC6 with its activity against other HDAC isoforms. A higher ratio of IC50 (other HDACs) / IC50 (HDAC6) indicates greater selectivity for HDAC6. The following table summarizes the selectivity profiles of some well-characterized HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity over HDAC1 (fold) | Selectivity over HDAC2 (fold) | Selectivity over HDAC3 (fold) | Reference Compound |
| Tubastatin A | 3.0 | >260 | >260 | >260 | [8] |
| MPTOG211 | 0.29 | >1000 | >1000 | >1000 | [8] |
| W-2 | 21 | 153 | 60 | 63 | [8] |
| Compound 64 | Nanomolar range | 600 | - | - | [5] |
| Compound 65 | 1.6 | 450 | - | - | [5] |
| HPOB (66) | 52 | ~50 | - | - | [5] |
| HPB (67) | 31 | 15-400 (range over other HDACs) | - | - | [5] |
Experimental Protocols for Determining Selectivity and Mechanism of Action
A thorough characterization of an HDAC6 inhibitor involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro HDAC Enzymatic Assays (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific HDAC isoform by 50%.
Methodology:
-
Enzyme Source: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.) are used.
-
Substrate: A fluorogenic acetylated peptide substrate is commonly employed.
-
Procedure:
-
The HDAC enzyme is incubated with varying concentrations of the test inhibitor.
-
The fluorogenic substrate is added to initiate the deacetylation reaction.
-
A developer solution is then added, which releases a fluorophore from the deacetylated substrate.
-
The fluorescence intensity is measured using a plate reader.
-
-
Data Analysis: The fluorescence signal is proportional to the enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for Target Engagement and Selectivity
Objective: To assess the ability of the inhibitor to selectively inhibit HDAC6 in a cellular context. Increased acetylation of α-tubulin, a primary substrate of HDAC6, serves as a biomarker for target engagement.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa, SH-SY5Y) is cultured and treated with various concentrations of the HDAC6 inhibitor for a defined period.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.
-
-
Data Analysis: The ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the dose-dependent effect of the inhibitor on HDAC6 activity. To assess selectivity, the acetylation status of histones (e.g., histone H3), which are substrates of class I HDACs, can also be examined. A selective HDAC6 inhibitor should increase α-tubulin acetylation with minimal to no effect on histone acetylation.
Objective: To visualize the subcellular localization and changes in protein acetylation within intact cells.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies against acetylated α-tubulin and subsequently with fluorescently labeled secondary antibodies.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
Cellular Viability and Apoptosis Assays
Objective: To evaluate the downstream functional consequences of HDAC6 inhibition on cell survival and proliferation.
Methodology:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with the inhibitor, and the viability is assessed at different time points.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays detect markers of programmed cell death. For instance, Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells. Caspase-Glo assays measure the activity of caspases, which are key executioners of apoptosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving HDAC6
HDAC6 is implicated in several critical signaling pathways. Its inhibition can modulate these pathways, leading to various cellular outcomes.
Caption: Key signaling substrates and pathways modulated by HDAC6 activity.
Experimental Workflow for HDAC6 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel HDAC6 inhibitor.
Caption: A generalized experimental workflow for the characterization of a novel HDAC6 inhibitor.
Conclusion
The development of selective HDAC6 inhibitors holds significant promise for the treatment of a range of diseases. A thorough understanding of an inhibitor's selectivity profile is paramount and is achieved through a combination of in vitro enzymatic assays and cell-based functional assays. By employing the methodologies outlined in this guide, researchers can effectively characterize the potency, selectivity, and cellular mechanism of action of novel HDAC6 inhibitors, thereby facilitating their progression through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HDAC6 Inhibition in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin and the heat shock protein 90 (Hsp90). By regulating the acetylation status of these key proteins, HDAC6 influences microtubule dynamics, protein folding and stability, cell migration, and intracellular transport. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
Selective inhibitors of HDAC6 have been developed to study its biological functions and for potential therapeutic applications. These inhibitors can induce hyperacetylation of α-tubulin, a hallmark of HDAC6 inhibition, leading to alterations in microtubule stability and function. Furthermore, by promoting the acetylation of Hsp90, HDAC6 inhibitors can disrupt its chaperone activity, leading to the degradation of Hsp90 client proteins, many of which are critical for tumor cell survival and proliferation. This document provides an overview of the application of HDAC6 inhibitors in a cell culture setting, with a focus on two well-characterized inhibitors: Tubastatin A and ACY-1215 (Ricolinostat) .
Data Presentation: Quantitative Overview of Representative HDAC6 Inhibitors
The following table summarizes key quantitative data for Tubastatin A and ACY-1215 to facilitate experimental design.
| Inhibitor | Target | IC50 (Cell-Free Assay) | Selectivity | Typical Cell-Based Assay Concentrations | Typical Treatment Duration |
| Tubastatin A | HDAC6 | 15 nM[1][2][3][4] | >1000-fold vs. other HDACs (except HDAC8, ~57-fold)[1][2] | 2.5 µM (for tubulin hyperacetylation)[1][4][5], 5-10 µM (for neuroprotection)[1][4][5], 0.3-10 µM (for anti-cancer effects)[6][7] | 4 - 72 hours[8][9] |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 nM[10][11] | >10-fold vs. HDAC1/2/3[10][11] | 0.17 - 20 µM (for growth inhibition in lymphoma cell lines)[12], 1-10 µM (in colon cancer cells)[9][13] | 24 - 72 hours[9][12] |
Experimental Protocols
Preparation of HDAC6 Inhibitor Stock Solutions
Materials:
-
HDAC6 inhibitor (e.g., Tubastatin A or ACY-1215)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the specific HDAC6 inhibitor.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the inhibitor in cell culture grade DMSO. For example, for a compound with a molecular weight of 371.86 g/mol (like Tubastatin A HCl), dissolve 3.72 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage, protected from light.
Assessment of HDAC6 Inhibition: Western Blot for Acetylated α-Tubulin
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
HDAC6 inhibitor stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of the HDAC6 inhibitor (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to the loading control.
Cell Viability Assay (MTS Assay)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
HDAC6 inhibitor stock solution
-
96-well clear-bottom plates
-
MTS reagent
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the HDAC6 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Cleaved PARP and Caspase-3 Western Blot)
This protocol is similar to the Western blot protocol for acetylated α-tubulin, with the primary antibodies being specific for cleaved PARP and cleaved caspase-3. An increase in the levels of these cleaved proteins is indicative of apoptosis.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
HDAC6 inhibitor stock solution
-
6-well plates
-
200 µL pipette tip
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of the HDAC6 inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of HDAC6 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of HDAC6 inhibitors.
Caption: Experimental workflow for evaluating HDAC6 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubastatin A hydrochloride | Class II HDACs | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tubastatin A - Chemietek [chemietek.com]
- 6. scispace.com [scispace.com]
- 7. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac6-IN-31 in Glioblastoma Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and invasive brain tumor, with cell migration being a key driver of its diffuse infiltration into the surrounding brain tissue, which contributes to tumor recurrence and poor prognosis. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has been identified as a significant promoter of glioblastoma cell migration and is overexpressed in GBM cells.[1] HDAC6 deacetylates non-histone proteins, including α-tubulin, a major component of microtubules. The deacetylation of α-tubulin by HDAC6 leads to alterations in microtubule dynamics, which are crucial for cell motility.[1]
Hdac6-IN-31 is a selective inhibitor of HDAC6 with a reported IC50 value of 0.026 µM.[2] By inhibiting the enzymatic activity of HDAC6, this compound is expected to increase the acetylation of α-tubulin, thereby stabilizing microtubules and impeding the migratory capacity of glioblastoma cells. These application notes provide a detailed protocol for utilizing this compound in a glioblastoma cell migration assay to evaluate its potential as a therapeutic agent.
Signaling Pathway of HDAC6 in Glioblastoma Cell Migration
The following diagram illustrates the proposed signaling pathway through which HDAC6 influences glioblastoma cell migration and how this compound intervenes.
Caption: HDAC6 signaling in glioblastoma migration.
Experimental Protocols
Glioblastoma Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol describes a widely used method to quantify the migratory potential of glioblastoma cells in response to a chemoattractant.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
24-well companion plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope with imaging capabilities
Experimental Workflow Diagram:
Caption: Glioblastoma cell migration assay workflow.
Procedure:
-
Cell Culture: Culture glioblastoma cells in complete medium until they reach 80-90% confluency.
-
Cell Starvation: The day before the assay, detach the cells and resuspend them in serum-free medium. Plate the cells and incubate overnight to synchronize them.
-
Preparation of this compound: Prepare a range of concentrations of this compound in serum-free medium. Given the IC50 of 0.026 µM, a suggested starting range for optimization is 0.01 µM, 0.1 µM, 1 µM, and 10 µM. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
In separate tubes, resuspend the starved glioblastoma cells in serum-free medium containing the different concentrations of this compound or vehicle control. A typical cell density is 5 x 10^4 to 1 x 10^5 cells per insert.
-
Add 200 µL of the cell suspension to each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Fixation and Staining:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the crystal violet solution for 30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Capture images from several random fields for each insert.
-
Count the number of migrated cells per field. The average cell count from multiple fields will represent the migration for that condition. Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Data Presentation
The quantitative data from the cell migration assay should be summarized in a table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0 (DMSO) | 250 (± 25) | 0% |
| This compound | 0.01 | 225 (± 20) | 10% |
| This compound | 0.1 | 150 (± 18) | 40% |
| This compound | 1 | 75 (± 12) | 70% |
| This compound | 10 | 25 (± 8) | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting
-
Low Cell Migration in Control Group:
-
Cause: Insufficient incubation time, low chemoattractant concentration, or poor cell health.
-
Solution: Optimize incubation time, ensure the chemoattractant (e.g., FBS) is potent, and use healthy, low-passage cells.
-
-
High Background (Non-specific Staining):
-
Cause: Incomplete removal of non-migrated cells or excess stain.
-
Solution: Be thorough when swabbing the top of the membrane and wash the inserts adequately after staining.
-
-
Inconsistent Results:
-
Cause: Inconsistent cell seeding, scratching (in wound healing assays), or pipetting errors.
-
Solution: Ensure accurate and consistent cell counting and seeding. Practice pipetting techniques to minimize variability. For wound healing assays, use a consistent tool and pressure for scratching.
-
References
Application Notes and Protocols for Selective HDAC6 Inhibitors in Macrophage Studies
Note: As of November 2025, publicly available research specifically detailing the use of Hdac6-IN-31 in macrophage studies is limited. Therefore, these application notes and protocols are based on the use of other well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors, such as Tubastatin A , Tubacin , and ACY-1215 , which are expected to have similar mechanisms of action. These guidelines can serve as a starting point for designing experiments with novel HDAC6 inhibitors like this compound.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell migration, protein degradation, and immune responses.[1] In macrophages, HDAC6 has emerged as a key regulator of their activation, polarization, and inflammatory functions.[2][3] Selective inhibition of HDAC6 offers a promising therapeutic strategy for various inflammatory and autoimmune diseases by modulating macrophage activity.[3] These notes provide an overview of the application of selective HDAC6 inhibitors in macrophage research, including recommended dosage ranges, experimental protocols, and insights into the underlying signaling pathways.
Data Presentation: In Vitro Dosage and Effects of Selective HDAC6 Inhibitors on Macrophages
The following table summarizes the effective concentrations and observed effects of commonly used selective HDAC6 inhibitors in in vitro macrophage studies. This data can be used as a reference for determining the optimal dosage for this compound in similar experimental setups.
| Inhibitor | Cell Type | Concentration Range | Incubation Time | Key Effects |
| Tubastatin A | RAW264.7, Bone Marrow-Derived Macrophages (BMDMs) | 1 - 10 µM | 4 - 24 hours | - Inhibition of M2 macrophage polarization.[4][5] - Suppression of TGF-β/Smad, PI3K/AKT, STAT3, and STAT6 signaling.[4][5] - Increased acetylation of α-tubulin.[4] |
| Tubacin | RAW264.7, BMDMs | 1 - 5 µM | 4 - 24 hours | - Restrains LPS-induced macrophage activation.[4] - Decreased production of pro-inflammatory cytokines (IL-6, TNF-α).[4] - Impaired macrophage migration.[2] |
| ACY-1215 (Ricolinostat) | RAW264.7 | 1 - 5 µM | 24 hours | - Alleviation of LPS-induced inflammatory response.[6] - Regulation of the TLR4-MAPK/NF-κB signaling pathway.[6] - Inhibition of M1 macrophage activation.[6] |
Experimental Protocols
In Vitro Macrophage Culture and Treatment
a. Cell Lines and Primary Cells:
-
RAW264.7: A murine macrophage-like cell line, suitable for initial screening and mechanistic studies.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages differentiated from mouse bone marrow, offering a more physiologically relevant model.
b. Culture Conditions:
-
Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation (for BMDMs): Supplement media with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
c. Treatment Protocol:
-
Seed macrophages in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.
-
Prepare stock solutions of the HDAC6 inhibitor (e.g., in DMSO).
-
Pre-treat cells with the HDAC6 inhibitor at the desired concentrations for 4 hours before stimulation.[4]
-
Stimulate macrophages with appropriate agonists to induce desired phenotypes:
-
Incubate for the desired time (e.g., 24 hours for cytokine analysis).
Western Blot Analysis for Signaling Pathway Proteins and Acetylation Status
a. Objective: To assess the effect of HDAC6 inhibition on key signaling pathways and the acetylation of its primary substrate, α-tubulin.
b. Procedure:
-
Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
Cytokine Production Assay (ELISA)
a. Objective: To quantify the production of pro- and anti-inflammatory cytokines.
b. Procedure:
-
Collect cell culture supernatants after treatment and stimulation.
-
Centrifuge to remove cellular debris.
-
Measure the concentrations of cytokines such as TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.[4]
Macrophage Migration Assay (Transwell Assay)
a. Objective: To evaluate the effect of HDAC6 inhibition on macrophage migration.
b. Procedure:
-
Pre-treat macrophages with the HDAC6 inhibitor.
-
Seed the treated cells in the upper chamber of a Transwell insert (with a porous membrane).
-
Add a chemoattractant (e.g., M-CSF or serum) to the lower chamber.
-
Incubate for an appropriate time to allow cell migration.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells under a microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by HDAC6 Inhibition in Macrophages
HDAC6 inhibition has been shown to impact several key signaling pathways that govern macrophage function. In the context of M2 polarization, HDAC6 inhibition can suppress the activation of PI3K/AKT, STAT3, STAT6, and TGF-β/Smad3 pathways.[4][5] In LPS-stimulated M1 macrophages, HDAC6 inhibition can restrain activation through effects on microtubule acetylation and potentially the TLR4-MAPK/NF-κB pathway.[4][6]
Caption: Signaling pathways in macrophage polarization influenced by HDAC6.
Experimental Workflow for Investigating HDAC6 Inhibition in Macrophages
The following diagram outlines a typical experimental workflow for studying the effects of a selective HDAC6 inhibitor on macrophage function.
Caption: Workflow for macrophage studies with HDAC6 inhibitors.
Conclusion
Selective inhibition of HDAC6 provides a powerful tool for dissecting the roles of this enzyme in macrophage biology and for exploring its therapeutic potential. While specific data for this compound in macrophage studies is not yet widely available, the protocols and data presented for other selective HDAC6 inhibitors offer a solid foundation for initiating such investigations. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific macrophage model and experimental endpoints.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 modulates macrophage infiltration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Deacetylase Activity Is Critical for Lipopolysaccharide-Induced Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HDAC6 Mediates Macrophage iNOS Expression and Excessive Nitric Oxide Production in the Blood During Endotoxemia [frontiersin.org]
- 6. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Hdac6-IN-31 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for performing Western blot analysis to evaluate the effects of Hdac6-IN-31, a histone deacetylase 6 (HDAC6) inhibitor, on cultured cells. The primary readout for HDAC6 inhibition is the level of acetylated α-tubulin, a well-established substrate of HDAC6.[1][2][3]
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[4][5] Unlike other HDACs, its major non-histone substrate is α-tubulin.[6][7] Inhibition of HDAC6's enzymatic activity leads to an accumulation of acetylated α-tubulin, which can serve as a robust biomarker for target engagement.[3] this compound is a small molecule inhibitor designed to selectively target HDAC6. Western blotting is a powerful technique to quantify the increase in acetylated α-tubulin and confirm the intracellular activity of this compound.
Signaling Pathway Overview
HDAC6 deacetylates α-tubulin at lysine 40, a modification that influences microtubule stability and dynamics.[3] Treatment with an HDAC6 inhibitor like this compound blocks this activity, leading to the hyperacetylation of α-tubulin. This can be readily detected by Western blot using an antibody specific for acetylated α-tubulin.
Caption: HDAC6 deacetylation pathway and inhibitor action.
Experimental Protocols
This section details the step-by-step methodology for cell treatment, protein extraction, quantification, and immunoblotting.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, NIH-3T3, or a relevant cell line for your research) in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 5, 10 µM) is recommended to determine the optimal concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO). Incubate the cells for a specified duration (e.g., 4, 6, or 24 hours).[8][9][10]
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11][12]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 100-200 µL for a 6-well plate).
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Add protease/phosphatase inhibitor cocktail just before use.
-
-
Harvesting: For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[13] Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate the lysate briefly on ice (e.g., 10-15 seconds) to shear genomic DNA and ensure complete lysis.[12][14]
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[15][16] This is crucial for ensuring equal loading of protein in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of cell lysate (typically 20-40 µg of protein) with Laemmli sample buffer (e.g., 4X or 6X) to a final 1X concentration. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Also, load a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17] A wet or semi-dry transfer system can be used.[17] Ensure the PVDF membrane is pre-wetted with methanol.
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[11][14]
Data Presentation and Analysis
Quantitative data should be presented clearly to allow for easy interpretation and comparison between different treatment conditions.
Densitometry Analysis
-
Capture the blot image using a digital imager.
-
Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for acetylated α-tubulin and the loading control (total α-tubulin or GAPDH).
-
Normalize the acetylated α-tubulin signal to the corresponding loading control signal for each lane.
-
Express the results as a fold change relative to the vehicle-treated control.
Tabulated Results
Summarize the normalized, quantitative data in a table.
| Treatment Group | Concentration (µM) | Normalized Acetylated α-Tubulin (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | ± 0.12 |
| This compound | 0.1 | 2.54 | ± 0.21 |
| This compound | 1.0 | 8.76 | ± 0.65 |
| This compound | 5.0 | 15.23 | ± 1.10 |
| This compound | 10.0 | 14.98 | ± 1.05 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from cell culture to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Histone Deacetylase 6 (HDAC6) Nuclear Import and Tubulin Deacetylase Activity through Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. origene.com [origene.com]
- 14. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. abcam.cn [abcam.cn]
- 17. bostonbioproducts.com [bostonbioproducts.com]
- 18. HDAC6 antibody (12834-1-AP) | Proteintech [ptglab.com]
- 19. HDAC6 antibody (67250-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for Studying NLRP3 Inflammasome Activation with HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by orchestrating inflammatory responses. Its dysregulation is implicated in a wide range of inflammatory diseases. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a key regulator of NLRP3 inflammasome activation. HDAC6 facilitates both the initial priming step and the subsequent assembly of the inflammasome complex.[1][2] This makes HDAC6 a promising therapeutic target for controlling NLRP3-driven inflammation.
These application notes provide a comprehensive guide to utilizing HDAC6 inhibitors for studying NLRP3 inflammasome activation. While specific data for "Hdac6-IN-31" is not publicly available, this document outlines the principles and protocols using well-characterized HDAC6 inhibitors as representative examples. The methodologies described can be adapted for novel inhibitors like this compound as they become available.
Mechanism of Action: HDAC6 in NLRP3 Inflammasome Activation
HDAC6 influences NLRP3 inflammasome activation through a two-step process:
-
Priming Step: HDAC6 promotes the transcription of key inflammasome components. It can enhance the activity of NF-κB, a crucial transcription factor, leading to increased expression of NLRP3, pro-IL-1β, and pro-IL-18.[1][2] This occurs through various mechanisms, including interaction with MyD88, an adaptor protein in Toll-like receptor signaling, and deacetylation of microtubules.[1]
-
Activation and Assembly Step: HDAC6 acts as a dynein adaptor to facilitate the retrograde transport of ubiquitinated NLRP3 proteins along microtubules to the microtubule-organizing center (MTOC).[3] This transport is essential for the assembly of the complete NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.
By inhibiting HDAC6, researchers can investigate the specific roles of these pathways in NLRP3 inflammasome activation and subsequent inflammatory responses.
Quantitative Data of Representative HDAC6 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known HDAC6 inhibitors against various HDAC isoforms. This data is crucial for selecting appropriate inhibitors and designing dose-response experiments.
| Inhibitor | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Selectivity for HDAC6 | Reference |
| NCH-31 | 0.23 µM | - | - | - | - | [4] |
| IYS-10 | 0.15 µM | - | - | - | - | [4] |
| IYS-1 | 1.8 µM | - | - | - | HDAC6-insensitive | [4] |
| IYS-14 | 6.1 µM | - | - | - | HDAC6-insensitive | [4] |
| Tubastatin A | 0.29 nM | >1000-fold higher | >1000-fold higher | >1000-fold higher | Highly Selective | [5] |
| MPT0G211 | 0.29 nM | >1000-fold higher | >1000-fold higher | >1000-fold higher | Highly Selective | [5] |
| HDAC6-IN-41 | 14 nM | - | - | 422 nM | Selective | [6] |
Signaling Pathway and Experimental Workflow
To visualize the role of HDAC6 in NLRP3 inflammasome activation and the general workflow for studying its inhibition, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effect of an HDAC6 inhibitor on NLRP3 inflammasome activation in vitro.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
Objective: To determine the effect of an HDAC6 inhibitor on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
HDAC6 inhibitor (e.g., this compound) stock solution in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA kit, antibodies for Western blotting, LDH assay kit)
Procedure:
-
Cell Seeding:
-
For BMDMs: Plate cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours. Then, wash and replace with fresh medium for 24 hours before the experiment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the HDAC6 inhibitor in complete medium. A typical concentration range to test would be from 1 nM to 10 µM, depending on the IC50 of the compound.
-
Remove the old medium from the cells and add the medium containing the HDAC6 inhibitor or vehicle control.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Priming:
-
Add LPS directly to the wells to a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
NLRP3 Activation:
-
Add the NLRP3 activator:
-
ATP: final concentration of 5 mM for 30-60 minutes.
-
Nigericin: final concentration of 10 µM for 1-2 hours.
-
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells in the wells with appropriate lysis buffer for Western blot analysis.
-
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage and IL-1β Maturation
Objective: To assess the effect of HDAC6 inhibition on the cleavage of pro-caspase-1 to active caspase-1 and the maturation of pro-IL-1β.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and IL-1β (to detect pro-IL-1β and mature IL-1β) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Immunofluorescence Staining for ASC Speck Formation
Objective: To visualize the effect of HDAC6 inhibition on the formation of ASC specks, a hallmark of inflammasome assembly.
Procedure:
-
Cell Culture on Coverslips: Plate cells on sterile glass coverslips in a 24-well plate and perform the inhibitor treatment, priming, and activation steps as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against ASC overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of cells with ASC specks.
Conclusion
The study of HDAC6's role in NLRP3 inflammasome activation provides a promising avenue for the development of novel anti-inflammatory therapeutics. The protocols and data presented here offer a robust framework for researchers to investigate the efficacy and mechanism of action of HDAC6 inhibitors. By carefully designing and executing these experiments, scientists can contribute to a deeper understanding of inflammasome biology and accelerate the discovery of new treatments for a host of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage C–H Coupling Enables Rapid Identification of HDAC Inhibitors: Synthesis and Evaluation of NCH-31 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6-IN-41_TargetMol [targetmol.com]
Application Notes and Protocols: Evaluating Hdac6-IN-31 in Wound Healing Assays with U-87 MG Glioblastoma Cells
For Research Use Only.
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and invasive primary brain tumor.[1] A key characteristic of GBM is the rapid migration and invasion of tumor cells into the surrounding brain tissue, which contributes to its poor prognosis.[1] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a significant therapeutic target in cancer due to its role in regulating cell motility.[2][3] HDAC6 deacetylates non-histone proteins, including α-tubulin and cortactin, which are crucial components of the cellular cytoskeleton and are involved in cell migration.[4][5] Inhibition of HDAC6 has been shown to impede cancer cell migration, making it a promising strategy for GBM treatment.[2][6]
Hdac6-IN-31 is a potent and selective inhibitor of HDAC6. These application notes provide a detailed protocol for utilizing this compound in a wound healing (scratch) assay with the human glioblastoma cell line U-87 MG to assess its impact on cell migration.
Principle of the Wound Healing Assay
The wound healing assay is a straightforward and widely used method to study cell migration in vitro. A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The cells at the edge of the scratch will then migrate to close the gap. The rate of wound closure can be monitored and quantified over time, providing an indication of cell migration speed. By treating the cells with compounds like this compound, researchers can assess their inhibitory or stimulatory effects on this process.
Materials and Reagents
-
U-87 MG cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 24-well cell culture plates
-
Sterile 200 µL pipette tips
-
Cell culture incubator (37°C, 5% CO₂)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Protocols
U-87 MG Cell Culture
-
Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Wound Healing Assay Protocol
-
Cell Seeding: Seed U-87 MG cells into 6-well or 24-well plates at a density that will form a confluent monolayer within 24 hours. An optimal seeding density for U-87 MG cells is between 1.5 x 10⁵ and 2.0 x 10⁵ cells/well for a 24-well plate.[1][7]
-
Monolayer Formation: Incubate the plates at 37°C and 5% CO₂ for approximately 24 hours to allow the cells to form a confluent monolayer.
-
Creating the Wound:
-
Once the cells are confluent, carefully create a scratch in the monolayer using a sterile 200 µL pipette tip.[7]
-
Create a straight line across the center of the well.
-
To ensure consistency, it is recommended to use a ruler or a guiding line.
-
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.[8]
-
Treatment:
-
Replace the PBS with a fresh culture medium containing the desired concentration of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the this compound treatment group.
-
It is also advisable to include a positive control, such as a known migration inhibitor like colchicine.[7]
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.
-
Continue to capture images at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[9][10]
-
-
Data Analysis:
-
Use image analysis software like ImageJ to quantify the area of the scratch at each time point.
-
The wound closure can be calculated as a percentage of the initial wound area.
-
Formula: Wound Closure (%) = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] * 100
-
Where T is the time point (e.g., 24 hours).
-
-
Compare the wound closure rates between the this compound treated groups and the vehicle control.
-
Experimental Workflow Diagram
References
- 1. scielo.br [scielo.br]
- 2. Silencing of Histone Deacetylase 6 Decreases Cellular Malignancy and Contributes to Primary Cilium Restoration, Epithelial-to-Mesenchymal Transition Reversion, and Autophagy Inhibition in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IIp45 Inhibits Cell Migration through Inhibition of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 8. 5.6. Wound Healing Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridine-based HDAC6 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of selective Histone Deacetylase 6 (HDAC6) inhibitors utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. The focus is on the generation of imidazo[1,2-a]pyridine-based scaffolds, a common core for potent and selective HDAC6 inhibitors. While a specific compound denoted as "Hdac6-IN-31" was not explicitly detailed in the surveyed literature, this guide presents a generalized and adaptable protocol based on the synthesis of structurally related and potent HDAC6 inhibitors, such as MAIP-032 and its analogs.
Introduction
Histone deacetylase 6 (HDAC6) is a crucial enzyme involved in various cellular processes, including cell migration, protein degradation, and inflammation. Its targeted inhibition has shown therapeutic potential in oncology, neurodegenerative diseases, and inflammatory disorders. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a diverse range of 3-amino-imidazo[1,2-a]pyridines and related fused imidazoles.[1][2][3][4] This multicomponent reaction (MCR) approach is highly valued in medicinal chemistry for its efficiency and ability to generate complex molecular scaffolds from simple starting materials.[4][5]
The GBB reaction typically involves the condensation of an aldehyde, an isocyanide, and a 2-aminoazine in the presence of an acid catalyst to form the fused imidazole ring system.[1][3] This methodology has been successfully applied to the synthesis of selective HDAC6 inhibitors, where the imidazo[1,2-a]pyridine core serves as a key cap group for interaction with the enzyme.[5][6]
Data Presentation
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine-based HDAC6 inhibitors synthesized via the GBB reaction.
| Compound | R1 | R2 | R3 | HDAC1 IC50 [µM] | HDAC6 IC50 [µM] | Selectivity Index (SI) HDAC1/HDAC6 |
| 8a | Methyl | H | H | 2.746 ± 0.254 | 0.046 ± 0.004 | 60 |
| 8b | Ethyl | H | H | 2.903 ± 0.191 | 0.075 ± 0.0004 | 39 |
| 8c | Isobutyl | H | H | 3.705 ± 0.081 | 0.099 ± 0.005 | 37 |
| 8d | Cyclopropyl | H | H | 2.515 ± 0.196 | 0.106 ± 0.016 | 24 |
| 8e | Butyl | H | H | 3.294 ± 0.133 | 0.120 ± 0.001 | 27 |
| 8f | Pentyl | H | H | 1.154 ± 0.071 | 0.081 ± 0.008 | 14 |
| 8k | (Structure not fully specified) | 5.87 | 0.024 | 245 | ||
| 8m | (Structure not fully specified) | 3.07 | 0.026 | 118 | ||
| MAIP-032 | (Lead Compound) | 2.20 | 0.058 | 38 | ||
| Tubastatin A | (Reference) | |||||
| Vorinostat | (Reference) |
Data adapted from Hansen et al., 2019.[6]
Experimental Protocols
This section outlines a general, two-step procedure for the synthesis of imidazo[1,2-a]pyridine-based HDAC6 inhibitors. The first step is the core GBB three-component reaction to assemble the ester-containing intermediate. The second step is the conversion of the ester to the final hydroxamic acid, which acts as the zinc-binding group essential for HDAC inhibition.
Step 1: Groebke-Blackburn-Bienaymé Three-Component Reaction
This protocol describes the synthesis of the imidazo[1,2-a]pyridine ester intermediate.
Materials:
-
Appropriate 2-aminoazine (e.g., 2-aminopyridine)
-
Aldehyde (e.g., methyl 4-formylbenzoate)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Catalyst: Scandium(III) triflate (Sc(OTf)₃) or Acetic Acid
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Equipment:
-
Microwave reactor or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
Two common methods for the GBB reaction are presented below:
Method A: Microwave-Assisted Synthesis [6]
-
To a microwave vial, add the 2-aminoazine (1.0 eq.), the aldehyde (1.0 eq.), and the isocyanide (1.0 eq.).
-
Add the solvent (e.g., MeOH).
-
Add glacial acetic acid as a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester intermediate.
Method B: Scandium(III) Triflate Catalyzed Synthesis [6]
-
In a round-bottom flask, dissolve the 2-aminoazine (1.0 eq.), the aldehyde (1.0 eq.), and the isocyanide (1.0 eq.) in a suitable solvent (e.g., a mixture of MeOH/DCM for solubility).[1]
-
Add scandium(III) triflate (Sc(OTf)₃, e.g., 10 mol%) to the mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction if necessary and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure ester intermediate.
Step 2: Hydroxylaminolysis (Ester to Hydroxamic Acid Conversion)
This protocol details the final step to generate the active HDAC6 inhibitor.[6]
Materials:
-
Ester intermediate from Step 1
-
Hydroxylamine solution (50% in water)
-
Sodium hydroxide (NaOH)
-
Solvents: Tetrahydrofuran (THF) and Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the ester intermediate (1.0 eq.) in a mixture of THF and MeOH in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a fresh solution of hydroxylamine by mixing an aqueous solution of hydroxylamine hydrochloride with a solution of NaOH in MeOH at 0 °C.
-
Slowly add the prepared hydroxylamine solution to the cooled solution of the ester intermediate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude hydroxamic acid by preparative HPLC or crystallization to obtain the final product.
Mandatory Visualizations
Groebke-Blackburn-Bienaymé Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of imidazo[1,2-a]pyridine-based HDAC6 inhibitors using the GBB reaction.
Caption: Workflow for the GBB synthesis of HDAC6 inhibitors.
Signaling Pathway Context: HDAC6 Inhibition
The diagram below illustrates the conceptual impact of inhibiting HDAC6 on a key cellular substrate, α-tubulin.
Caption: Impact of GBB-synthesized inhibitors on HDAC6 activity.
References
- 1. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac6-IN-31 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hdac6-IN-31 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[3] Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes such as cell migration, protein quality control, and inflammatory responses.[1][3]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for HDAC6 is 0.026 µM.[1][2]
Q3: What are the common applications of this compound in cell-based assays?
Based on its mechanism of action, this compound is commonly used in assays to study:
-
Inflammation: It has been shown to significantly inhibit the production and release of pro-inflammatory cytokines.[1]
-
Cancer Biology: It can inhibit the migration of cancer cells, such as glioblastoma.[1]
-
Neurodegenerative Diseases: HDAC6 inhibition is a therapeutic target in neurodegenerative disorders.
Q4: What is a recommended starting concentration for this compound in a new cell-based assay?
A good starting point for a dose-response experiment is to use a concentration range that brackets the IC50 value. We recommend a 10-point dose-response curve starting from 10 µM and going down to 0.1 nM. A typical starting range for initial single-point screening could be between 0.1 µM and 1 µM. However, the optimal concentration is highly dependent on the cell type and the specific assay, so empirical determination is crucial.
Q5: How should I prepare and store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity/death observed at expected effective concentrations. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration. Start with a lower concentration range in your primary assay. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your assay is below a toxic level (typically <0.5% for DMSO). Run a solvent-only control. | |
| No or low activity observed at expected effective concentrations. | The concentration of this compound is too low. | Increase the concentration range in your dose-response experiment. |
| The incubation time is too short. | Increase the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration. | |
| The inhibitor has degraded. | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent inhibitor dilution. | Prepare a master mix of the inhibitor at each concentration to add to the wells. | |
| Unexpected or off-target effects. | The inhibitor may be affecting other cellular targets at the concentration used. | Lower the concentration of this compound. If possible, use a structurally different HDAC6 inhibitor as a control to confirm that the observed effect is due to HDAC6 inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a starting point for determining the cytotoxic effects of this compound on your cell line of interest.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a method to assess the effect of this compound on cell migration.
Materials:
-
This compound
-
Cell line of interest that forms a confluent monolayer
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC6 | 0.026 |
Data sourced from MedchemExpress and TargetMol.[1][2]
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for concentration optimization.
References
- 1. Silencing of Histone Deacetylase 6 Decreases Cellular Malignancy and Contributes to Primary Cilium Restoration, Epithelial-to-Mesenchymal Transition Reversion, and Autophagy Inhibition in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
Technical Support Center: Understanding Off-Target Effects of HDAC6 Inhibitors on HDAC1
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of HDAC6 inhibitors, specifically focusing on HDAC1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments. For illustrative purposes, we will use the well-characterized HDAC6 inhibitor, Ricolinostat (ACY-1215) , as a representative example.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using an HDAC6-selective inhibitor in my experiments, but I'm observing effects that are typically associated with Class I HDAC inhibition. What could be the cause?
A1: While your inhibitor is selective for HDAC6, it may exhibit off-target activity against other HDAC isoforms, particularly Class I HDACs like HDAC1. Many small molecule inhibitors are not absolutely specific and can bind to other related enzymes, especially at higher concentrations. For example, Ricolinostat (ACY-1215) is a potent HDAC6 inhibitor, but it also inhibits HDAC1, HDAC2, and HDAC3 at higher concentrations[1][2][3][4].
Troubleshooting Steps:
-
Review the inhibitor's selectivity profile: Consult the manufacturer's datasheet or relevant literature for IC50 values against a panel of HDAC isoforms. This will provide quantitative data on its off-target potential.
-
Perform a dose-response experiment: Titrate the concentration of your inhibitor to determine the lowest effective concentration that elicits the desired HDAC6-specific phenotype while minimizing off-target effects.
-
Use a structurally unrelated HDAC6 inhibitor: If possible, confirm your findings with a different HDAC6 inhibitor that has a distinct chemical scaffold and selectivity profile. This can help to rule out off-target effects specific to your primary inhibitor.
-
Employ a genetic approach: Use techniques like siRNA or CRISPR/Cas9 to specifically knockdown HDAC6. This will help to validate that the observed phenotype is indeed due to the inhibition of HDAC6 and not an off-target effect.
Q2: How can I experimentally determine if my HDAC6 inhibitor is also inhibiting HDAC1 in my cellular model?
A2: There are several experimental approaches to assess the off-target engagement of your HDAC6 inhibitor on HDAC1 within a cellular context:
-
Western Blotting for Acetylation Marks: A common method is to probe for changes in the acetylation status of known substrates for HDAC6 and HDAC1.
-
HDAC6 activity: Monitor the acetylation of α-tubulin, a well-established substrate of HDAC6. Inhibition of HDAC6 will lead to an increase in acetylated α-tubulin.
-
HDAC1 activity: Assess the acetylation of histone H3 at specific lysine residues (e.g., H3K9ac, H3K27ac), which are primarily deacetylated by Class I HDACs, including HDAC1. An increase in these histone acetylation marks upon treatment with your inhibitor would suggest off-target inhibition of HDAC1.
-
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of a compound to its target protein in intact cells. Ligand binding stabilizes the target protein against thermal denaturation. By comparing the melting curves of HDAC1 in the presence and absence of your inhibitor, you can determine direct target engagement.
Quantitative Data: Ricolinostat (ACY-1215) Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Ricolinostat against HDAC6 and Class I HDACs, demonstrating its selectivity profile.
| Target | IC50 (nM) | Selectivity over HDAC1 (fold) |
| HDAC6 | 5[1][2][3][4] | 11.6 |
| HDAC1 | 58[1][4] | 1 |
| HDAC2 | 48[1][4] | - |
| HDAC3 | 51[1][4] | - |
Data presented is from cell-free enzymatic assays.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific HDAC isoform using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., Ricolinostat) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Black 96-well or 384-well plates suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of the HDAC inhibitor in DMSO. Further dilute these in HDAC assay buffer to the desired final concentrations.
-
Add reagents to the plate: To each well, add the HDAC assay buffer, the inhibitor dilution (or DMSO for control), and the recombinant HDAC enzyme (HDAC1 or HDAC6).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Measure fluorescence: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the target engagement of an inhibitor with HDAC1 in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
HDAC inhibitor (e.g., Ricolinostat)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HDAC1
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell treatment: Treat cultured cells with the HDAC inhibitor at the desired concentration or with vehicle (DMSO) as a control. Incubate for a sufficient time to allow for cell penetration and target binding.
-
Cell harvesting and lysis: Harvest the cells and resuspend them in PBS with protease inhibitors. Lyse the cells to release the proteins.
-
Heat treatment: Aliquot the cell lysate into PCR tubes. Heat the samples to a range of temperatures using a thermocycler (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of soluble and aggregated proteins: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Sample preparation for Western blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and prepare samples for SDS-PAGE.
-
Western blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for HDAC1.
-
Detection: Use a suitable HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the HDAC1 protein bands.
-
Data analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the fraction of soluble HDAC1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for assessing HDAC1 off-target effects of an HDAC6 inhibitor.
References
Preventing Hdac6-IN-31 degradation in experiments
Welcome to the technical support center for Hdac6-IN-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary applications in research include studying the biological roles of HDAC6 in various cellular processes. HDAC6 is a unique, primarily cytoplasmic deacetylase involved in regulating protein stability, cell motility, and stress responses.[3][4][5][6] this compound can be used to investigate its potential therapeutic effects in inflammatory diseases and cancer, specifically in inhibiting pro-inflammatory cytokine production and glioblastoma cell migration.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, proper storage and handling are crucial. While specific stability data for this compound is limited, the following recommendations are based on best practices for similar selective HDAC6 inhibitors.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][7][8] |
| -20°C | Up to 1 month | For working stocks.[3][7][8] |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Use in a well-ventilated area.
-
Protect from direct sunlight.
Q3: How should I prepare stock solutions of this compound?
The solubility of this compound may vary depending on the solvent. For many HDAC6 inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.
General Protocol for Stock Solution Preparation (Example):
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is fully dissolved. Gentle warming may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
This is a common issue that can arise from several factors related to compound stability and handling.
| Potential Cause | Recommended Solution |
| Compound Degradation | - Storage: Ensure the compound has been stored correctly (see storage table above). Avoid repeated freeze-thaw cycles of stock solutions.[3][7][8] - Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Do not store diluted working solutions for extended periods. - Light Exposure: Minimize exposure of the compound, both in solid form and in solution, to light. Some HDAC inhibitors can be light-sensitive.[9] |
| Incorrect Concentration | - Solubility: Verify that the compound is fully dissolved in the stock solution. Precipitates can lead to an inaccurate concentration. - Pipetting: Use calibrated pipettes to ensure accurate dilutions. |
| Experimental Conditions | - pH: The stability of similar compounds can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range. Drastic changes in pH during the experiment could affect the inhibitor's activity.[2] - Temperature: While short-term exposure to physiological temperatures (37°C) is necessary for cell-based assays, prolonged incubation at elevated temperatures could lead to degradation. |
Problem 2: I am observing off-target effects in my experiments.
While this compound is a selective inhibitor, off-target effects can still occur, particularly at high concentrations.
| Potential Cause | Recommended Solution |
| High Inhibitor Concentration | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides maximal HDAC6 inhibition with minimal off-target effects. The reported IC50 for this compound against HDAC6 is 0.026 µM, while for HDAC1 it is 3.07 µM.[1] Using concentrations significantly above the IC50 for HDAC6 may lead to inhibition of other HDACs. - Titration: Start with a concentration range around the reported IC50 and titrate up to find the lowest effective concentration for your specific cell type and assay. |
| Cellular Context | The cellular environment and the expression levels of different HDAC isoforms can influence the inhibitor's selectivity and effects. |
Problem 3: The inhibitor is precipitating in my cell culture medium.
Precipitation can occur due to poor solubility of the compound in aqueous solutions.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Media | - Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. - Pre-dilution: Pre-dilute the stock solution in a small volume of medium before adding it to the final culture volume. Add the diluted inhibitor dropwise while gently swirling the culture plate. - Serum in Media: The presence of serum can sometimes affect the solubility and availability of small molecules. Consider this factor when preparing your working solutions. |
Experimental Protocols & Methodologies
General Protocol for Cellular Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters should be optimized for your cell line and experimental goals.
Caption: General workflow for cell-based experiments using this compound.
Signaling Pathways
HDAC6 and Protein Degradation
HDAC6 plays a crucial role in the clearance of misfolded proteins through the aggresome-autophagy pathway. Understanding this pathway can be critical when designing experiments with this compound.
Caption: Role of HDAC6 in the aggresome-autophagy pathway.
Disclaimer: The information provided in this technical support center is intended for research use only. While we strive to provide accurate and up-to-date information, specific experimental conditions may require further optimization. For detailed chemical properties and stability data, we recommend consulting the primary literature and the manufacturer's certificate of analysis.
References
- 1. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetylation Regulates Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 is a specific deacetylase of peroxiredoxins and is involved in redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Hdac6-IN-31 selectivity in cellular environment
Welcome to the technical support center for Hdac6-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues related to the selectivity of this compound in a cellular environment. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biochemical potency?
This compound (also known as compound 8m) is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] It has a reported half-maximal inhibitory concentration (IC50) of 0.026 µM for HDAC6 in biochemical assays.[1] HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[2][3] Its activity is linked to cellular processes such as cell migration, protein quality control, and microtubule dynamics.[2][3]
Q2: I've seen a compound called "HDAC-IN-31". Is this the same as this compound?
No, they are different compounds with distinct selectivity profiles. This is a critical point of potential confusion.
-
This compound (compound 8m) is reported as a selective HDAC6 inhibitor .[1]
-
HDAC-IN-31 (compound 24g) is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) with IC50 values of 84.90, 168.0, and 442.7 nM, respectively.[4]
Always verify the compound identity and source to ensure you are using the correct molecule for your intended experiment. The diagram below clarifies the distinction.
Q3: How is the selectivity of an HDAC inhibitor determined and reported?
Selectivity is typically determined biochemically by testing the compound's inhibitory activity against a panel of isolated recombinant HDAC enzymes. The results are reported as IC50 values. The selectivity index is then calculated by dividing the IC50 value for an off-target isoform (e.g., HDAC1) by the IC50 for the intended target (e.g., HDAC6). A higher ratio indicates greater selectivity for the target enzyme.
Q4: Why might the observed cellular effects not align with the biochemical selectivity data?
Discrepancies between biochemical and cellular activity are common for HDAC inhibitors. Several factors can contribute to this:
-
Off-Target Effects at Higher Concentrations: Many selective inhibitors lose their specificity at concentrations significantly above their IC50 value, leading to inhibition of other HDAC isoforms.[5]
-
Cellular Uptake and Permeability: The compound must be able to cross the cell membrane to reach its cytoplasmic (HDAC6) or nuclear (Class I HDACs) targets. Poor permeability can lead to a weaker-than-expected effect.
-
Drug Efflux: Cells may actively pump the compound out, reducing its effective intracellular concentration.
-
Metabolism: The compound may be metabolized into active or inactive forms by the cell.
-
Protein Complexes: In cells, HDACs exist in large multi-protein complexes, which can alter inhibitor binding and potency compared to isolated recombinant enzymes.
Quantitative Data Summary
The following table provides the known biochemical potency of this compound and compares it with other well-characterized HDAC inhibitors to provide context on selectivity.
| Compound Name | Target Class | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |
| This compound (8m) | HDAC6 Selective | Data Not Available | 26 | Data Not Available | [1] |
| Tubastatin A | HDAC6 Selective | >1000 | 4 | >250 | [6] |
| Ricolinostat (ACY-1215) | HDAC6 Selective | 61 | 5 | ~12 | [7] |
| Vorinostat (SAHA) | Pan-HDAC | 10.5 | 10.5 | 1 | [8] |
Note: A full biochemical selectivity panel for this compound is not publicly available. The data for other inhibitors are provided for comparative purposes to illustrate selectivity principles.
Troubleshooting Guide
Issue 1: I am using this compound, but I am observing an increase in histone acetylation (e.g., acetyl-Histone H3), which is a marker for Class I HDAC inhibition.
This is a classic sign of off-target activity. Here’s how to troubleshoot it.
Possible Cause:
-
The concentration of this compound being used is too high, leading to the inhibition of Class I HDACs.
-
The compound being used is not this compound but another inhibitor (e.g., HDAC-IN-31).
Recommended Action:
-
Confirm Compound Identity: Double-check the name, CAS number, and source of your inhibitor.
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations (e.g., from 0.01 µM to 10 µM).
-
Analyze Substrate-Specific Acetylation via Western Blot: Probe for both acetylated α-tubulin (the direct target of HDAC6) and acetylated Histone H3 (a target of Class I HDACs). An ideal concentration will show a robust increase in acetylated α-tubulin with minimal or no change in acetylated Histone H3.
The diagram below illustrates the on-target and potential off-target pathways.
Issue 2: I am using this compound at a concentration that should be selective, but I am not observing the expected cellular phenotype (e.g., no change in cell migration, no effect on aggresome formation).
Possible Cause:
-
The compound is not engaging with HDAC6 inside the cell.
-
The cellular model is not sensitive to HDAC6 inhibition.
-
The experimental endpoint is not directly or sufficiently regulated by HDAC6 activity in your specific cell type.
Recommended Action:
-
Verify Target Engagement: Confirm that this compound is binding to HDAC6 in your intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. Ligand binding stabilizes a protein, increasing its melting temperature. A successful CETSA experiment will show a shift in the thermal stability of HDAC6 in treated vs. untreated cells.
-
Confirm Target Inhibition: Run a Western blot to confirm an increase in acetylated α-tubulin, the most reliable pharmacodynamic biomarker for HDAC6 inhibition. If you see an increase, the inhibitor is working, and the lack of phenotype may be due to the specific biology of your model system.
-
Use a Positive Control: If possible, use another well-characterized HDAC6 inhibitor (like Tubastatin A) or an siRNA against HDAC6 to confirm that the expected phenotype is achievable in your system.
The workflow below outlines a systematic approach to troubleshooting selectivity and target engagement issues.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin and Histones
This protocol allows for the simultaneous assessment of on-target (HDAC6) and off-target (Class I HDAC) inhibition.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with a dose-response of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM) for a suitable time (e.g., 6-24 hours). Include a positive control for Class I inhibition if available (e.g., Vorinostat).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the plate with 100-150 µL of 1X Laemmli sample buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Protein Quantification and Sample Prep: Determine protein concentration using a compatible assay (e.g., BCA). Normalize all samples to the same concentration. Add DTT to a final concentration of 100 mM and boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 15-20 µg of protein per lane onto a 10% Bis-Tris or Tris-Glycine gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2] Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Primary Antibodies:
-
Rabbit anti-Acetylated-α-Tubulin (Lys40)
-
Rabbit anti-Acetylated-Histone H3 (Lys9)
-
Mouse anti-α-Tubulin (Loading Control)
-
Mouse anti-Histone H3 (Loading Control)
-
-
-
Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash 3x with TBST. Apply ECL substrate and visualize the signal using a chemiluminescence imager.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to HDAC6 in an intact cellular environment.
-
Cell Culture and Treatment: Culture cells to high density (~80-90% confluency). Harvest the cells and resuspend them in a protein-free medium (e.g., PBS with protease inhibitors). Treat one aliquot of cells with this compound (at a concentration expected to be saturating, e.g., 1-5 µM) and another with vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the treated and vehicle cell suspensions into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Normalize protein concentration, prepare samples, and perform a Western blot as described in Protocol 1, probing specifically for total HDAC6 protein.
-
Data Analysis: Quantify the band intensity for HDAC6 at each temperature for both the vehicle and this compound treated samples. Plot the percentage of soluble HDAC6 relative to the non-heated control against the temperature. A positive result is a rightward shift in the melting curve for the drug-treated samples, indicating thermal stabilization of HDAC6 upon ligand binding.
References
- 1. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. pubcompare.ai [pubcompare.ai]
- 7. abcam.cn [abcam.cn]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
Improving Hdac6-IN-31 efficacy in inhibiting cytokine release
Welcome to the technical support center for Hdac6-IN-31, a selective inhibitor of Histone Deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experiments aimed at inhibiting cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 8m) is a potent and selective small molecule inhibitor of HDAC6, a class IIb histone deacetylase. It exhibits an IC50 value of 0.026 µM for HDAC6.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC6, which is predominantly a cytoplasmic enzyme. By inhibiting HDAC6, this compound prevents the deacetylation of non-histone protein substrates, such as α-tubulin, which plays a crucial role in various cellular processes, including inflammatory responses.
Q2: How does this compound inhibit cytokine release?
A2: this compound has been shown to significantly inhibit the production and release of pro-inflammatory cytokines.[1] This is achieved, in part, through the modulation of inflammatory signaling pathways. HDAC6 is critically involved in the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β).[2][3] By inhibiting HDAC6, this compound can suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these cytokines.[2]
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective inhibitor of HDAC6. In a comparative study, it demonstrated a selectivity factor of 118-fold for HDAC6 over HDAC1.[1] This selectivity is crucial for minimizing off-target effects that can arise from the inhibition of other HDAC isoforms.
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in inhibiting inflammatory responses in macrophages.[2][4] Specifically, it has been shown to inhibit LPS-induced IL-1β mRNA expression and the release of Tumor Necrosis Factor-alpha (TNF-α) in these cells.[2][4] Additionally, it has been observed to attenuate cell migration in the U-87 MG glioblastoma cell line.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of cytokine release. | Suboptimal concentration of this compound: The concentration of the inhibitor may be too low to effectively inhibit HDAC6 in your specific cell type and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. Start with a concentration range around the reported IC50 (0.026 µM) and titrate up and down. |
| Incorrect timing of inhibitor addition: The inhibitor may be added too late to prevent the signaling cascade leading to cytokine production. | Add this compound prior to or concurrently with the inflammatory stimulus (e.g., LPS). A pre-incubation time of 1-2 hours is often a good starting point. | |
| Cell health and viability issues: High concentrations of the inhibitor or prolonged incubation times may lead to cytotoxicity, confounding the results. | Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) in parallel with your cytokine release experiment. Ensure that the observed effects are not due to cell death. This compound did not show antiproliferative effects in U-87 MG cells at the concentrations tested in the primary study.[1][4] | |
| High variability between replicates. | Inconsistent cell seeding density: Variations in the number of cells per well can lead to differences in cytokine production. | Ensure uniform cell seeding across all wells of your experimental plate. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations. | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure it is thoroughly mixed before diluting into the culture medium. | |
| Unexpected off-target effects. | Inhibition of other cellular processes: While selective, at high concentrations, this compound may have off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a negative control compound with a similar chemical scaffold but no HDAC6 inhibitory activity if available. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Selectivity Factor (HDAC1/HDAC6) |
| HDAC1 | 3.07 | 118 |
| HDAC6 | 0.026 | - |
Data from the primary publication on this compound (compound 8m).[1]
Table 2: Effect of this compound on Cytokine Expression and Release in Macrophages
| Treatment | Target | Effect |
| LPS + this compound | IL-1β mRNA | Significant inhibition |
| LPS + this compound | TNF-α release | Significant inhibition |
Qualitative summary from the primary publication. Quantitative dose-response data is not explicitly provided in the abstract.[2][4]
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Release in Macrophages
This protocol provides a general framework. Researchers should optimize conditions for their specific macrophage cell line (e.g., THP-1, RAW 264.7, or primary macrophages).
Materials:
-
Macrophage cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and qRT-PCR (for mRNA analysis)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be 0.01 µM to 10 µM. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration that robustly induces cytokine production in your cell line (e.g., 100 ng/mL to 1 µg/mL).
-
Incubation: Incubate the cells for a period sufficient to detect cytokine release (e.g., 4-24 hours, depending on the cytokine).
-
Sample Collection:
-
For cytokine release (ELISA): Carefully collect the cell culture supernatant. Centrifuge to remove any detached cells and store the supernatant at -80°C until analysis.
-
For mRNA expression (qRT-PCR): Wash the cells with PBS and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
-
Analysis:
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.
-
qRT-PCR: Extract total RNA, perform reverse transcription to synthesize cDNA, and then conduct qRT-PCR using primers specific for your target cytokine and a housekeeping gene for normalization.
-
Protocol 2: Wound Healing Assay for Cell Migration (U-87 MG cells)
Materials:
-
U-87 MG glioblastoma cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile p200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed U-87 MG cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.
-
Wash and Treat: Gently wash the wells with PBS to remove any detached cells. Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM as used in the primary study) or vehicle control.[5]
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the "wound" at multiple predefined locations for each well. This will serve as the baseline (0 h).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 24, 48 hours) to monitor cell migration into the wound area.[5]
-
Analysis: Measure the width of the wound at the different time points for both treated and control wells. The rate of cell migration can be calculated by the change in the wound area over time.
Visualizations
Caption: Simplified signaling pathway for LPS-induced IL-1β release and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound in inhibiting cytokine release.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Groebke Blackburn Bienaymé-mediated multi-component synthesis of selective HDAC6 inhibitors with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hdac6-IN-31 In-Vivo Studies
Disclaimer: Specific long-term stability data for Hdac6-IN-31 is not publicly available in the reviewed literature. The following information is provided as general guidance for researchers working with novel small molecule inhibitors, based on established principles of preclinical formulation development and data from analogous HDAC6 inhibitors. It is imperative that researchers conduct their own comprehensive stability and formulation studies for this compound to ensure the accuracy and reproducibility of their in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in-vivo studies?
A1: Like many kinase inhibitors, novel HDAC6 inhibitors may exhibit poor aqueous solubility. This can lead to challenges in achieving the desired concentration for dosing, potentially causing issues with bioavailability and consistent in-vivo exposure.[1][2] Therefore, a key aspect of preclinical development is to devise a formulation strategy that enhances solubility and stability.[1][3]
Q2: What are some common formulation strategies for poorly soluble compounds like this compound?
A2: Several strategies can be employed to formulate poorly soluble compounds for in-vivo studies. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems.[1][4][5] The choice of formulation will depend on the physicochemical properties of this compound, the intended route of administration, and the animal model being used.[6][7]
Q3: How can I assess the long-term stability of my this compound formulation?
A3: Long-term stability studies are crucial to ensure that the concentration of this compound in your formulation remains consistent throughout your in-vivo experiments.[8][9] A typical stability study involves storing the formulation under defined conditions (e.g., refrigerated, room temperature) and analyzing the concentration of the active compound at various time points (e.g., 0, 7, 14, and 30 days).[10][11] Analytical methods such as HPLC are commonly used to determine the concentration and detect any degradation products.[12][13]
Q4: What are the signs of compound instability in an in-vivo study?
A4: Inconsistent or unexpected results between experimental cohorts or over time can be an indicator of compound instability. This may manifest as a loss of efficacy, increased variability in animal responses, or unexpected toxicity. If you observe such issues, it is advisable to re-evaluate the stability of your dosing formulation.
Q5: Are there any known toxicities associated with HDAC6 inhibitors that I should be aware of?
A5: While selective HDAC6 inhibitors are generally considered to have a better safety profile than pan-HDAC inhibitors, it is still crucial to monitor for potential toxicities in your in-vivo studies.[14] Some general side effects observed with HDAC inhibitors can include nausea, diarrhea, and cardiac toxicities.[14] Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential.
Troubleshooting Guide: In-Vivo Compound Stability
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent efficacy or high variability in results | Compound precipitation in the formulation over time. | Prepare fresh formulations more frequently. Re-evaluate the formulation for better long-term stability. Visually inspect the formulation for any precipitation before each use. |
| Degradation of the compound in the formulation. | Perform a stability study of the formulation under the storage conditions used. Consider storing the formulation at a lower temperature or protecting it from light. | |
| Reduced efficacy compared to initial experiments | Incorrect storage of the stock solution or formulation. | Review and adhere to the recommended storage conditions for the compound and its formulation. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate initial concentration determination. | Re-verify the concentration of the stock solution and the final formulation using a validated analytical method. | |
| Unexpected toxicity or adverse events in animals | Formation of a toxic degradation product. | Analyze the formulation for the presence of any degradation products using techniques like HPLC-MS. |
| Precipitation of the compound in vivo after administration, leading to local irritation or embolism. | Consider a different formulation or a slower rate of administration for intravenous injections. | |
| The vehicle itself may be causing toxicity at the administered volume. | Run a vehicle-only control group to assess the tolerability of the formulation components. |
Data Presentation: Formulation and Stability
Table 1: General Formulation Strategies for Poorly Soluble HDAC6 Inhibitors
| Formulation Strategy | Components | Advantages | Considerations |
| Co-solvent System [1] | DMSO, PEG300, Tween 80, Saline | Simple to prepare. | Potential for drug precipitation upon dilution in aqueous environment. Vehicle toxicity at high concentrations. |
| Suspension [7] | Carboxymethylcellulose (CMC), Tween 80, Water | Suitable for oral administration. Can accommodate higher drug loads. | Particle size control is critical for consistent absorption. Physical stability (settling, caking) needs to be monitored. |
| Lipid-Based Formulation [15] | Oils (e.g., corn oil, sesame oil), Surfactants | Can enhance oral bioavailability for lipophilic compounds. | Potential for variability in absorption depending on the prandial state of the animal. |
| Cyclodextrin Complexation [7] | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms an inclusion complex to increase aqueous solubility. | Can be limited by the binding affinity of the drug to the cyclodextrin. Potential for nephrotoxicity at high doses. |
Table 2: Typical Long-Term Stability Study Design for a Preclinical Compound
| Parameter | Condition | Time Points | Analytical Method | Acceptance Criteria |
| Storage Temperature | 4°C (Refrigerated) and 25°C (Room Temperature) | 0, 7, 14, 30, 60, 90 days | HPLC with UV or MS detection | 90-110% of the initial concentration |
| Appearance | Visual Inspection | At each time point | - | No change in color, clarity, or presence of precipitate |
| pH | pH meter | At each time point | - | Within ± 0.5 of the initial pH |
| Degradation Products | HPLC with MS detection | At each time point | - | No significant increase in degradation products |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In-Vivo Studies
-
Prepare the vehicle solution:
-
In a sterile conical tube, combine the vehicle components in the desired ratio. A common vehicle for in-vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v) mixture can be prepared.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the vehicle solution to the powder and vortex or sonicate until the compound is completely dissolved.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
Store the formulation at the appropriate temperature (e.g., 4°C) and protect it from light.
-
Protocol 2: Assessment of Formulation Stability
-
Prepare the formulation as described in Protocol 1.
-
Aliquot the formulation into several sterile tubes for analysis at different time points.
-
Store the aliquots under the desired conditions (e.g., 4°C and 25°C).
-
At each time point (e.g., Day 0, 7, 14, 30):
-
Visually inspect the formulation for any changes in appearance.
-
Measure the pH of the solution.
-
Analyze the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound over time for each storage condition.
-
Determine the time at which the concentration falls below the acceptance criteria (e.g., 90% of the initial concentration).
-
Visualizations
Caption: Workflow for assessing the in-vivo stability of a novel compound.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Early Formulation | Evotec [evotec.com]
- 7. langhuapharma.com [langhuapharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. altasciences.com [altasciences.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. pharmtech.com [pharmtech.com]
- 12. Przewodnik rozwiązywania problemów HPLC [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mitacs.ca [mitacs.ca]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Addressing variability in Hdac6-IN-31 experimental results
Welcome to the technical support center for Hdac6-IN-31. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals address variability and achieve consistent results in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with HDAC6 inhibitors like this compound.
Q1: Why am I observing significant variability in the IC50 value of my HDAC6 inhibitor between experiments?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Time-Dependent Inhibition: The onset of inhibition for many HDAC6 inhibitors can be slow. Fixed-time point assays may not capture the true potency if the enzyme-inhibitor equilibrium has not been reached. It is recommended to monitor the full time-course of the reaction to determine the steady-state velocity for accurate IC50 calculation.[1][2]
-
Assay Conditions: Minor variations in assay buffer components (e.g., pH, salt concentration), substrate concentration, and enzyme source can influence inhibitor potency.[3] Ensure these are consistent across all experiments.
-
Cell Line Dependency: The efficacy of HDAC6 inhibition and subsequent downstream effects, such as protein degradation, can be highly cell-line dependent.[3] An inhibitor's performance in one cell line (e.g., HeLa) may not directly translate to another (e.g., MM.1S).[3]
-
Inhibitor Stability: Ensure the inhibitor is properly stored and that the solvent (e.g., DMSO) does not degrade the compound. Prepare fresh dilutions for each experiment.
Q2: My western blot shows no increase in acetylated α-tubulin after treating cells with this compound. What could be the problem?
A2: This is a frequent challenge. Here are several potential causes and solutions:
-
Insufficient Incubation Time: The deacetylation of α-tubulin is a dynamic process. The effect of an HDAC6 inhibitor may not be apparent at early time points. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.[4]
-
Suboptimal Inhibitor Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to identify the concentration that yields a robust increase in tubulin acetylation without causing excessive cytotoxicity.
-
Poor Antibody Quality: The specificity and sensitivity of the antibody against acetylated α-tubulin are critical. Validate your antibody using a positive control (e.g., cells treated with a well-characterized HDAC6 inhibitor like Tubastatin A) and a negative control (untreated cells).
-
Cell Lysis and Protein Handling: Ensure that your lysis buffer contains HDAC inhibitors (like Trichostatin A and sodium butyrate) to prevent post-lysis deacetylation by other HDACs. Keep samples on ice throughout the procedure.
-
Dominant Activity of Other Deacetylases: While HDAC6 is the major α-tubulin deacetylase, other enzymes like SIRT2 can also deacetylate tubulin.[3] The lack of effect could imply that another deacetylase is more active in your specific cell model.
Q3: I suspect this compound is causing off-target effects. How can I verify its selectivity?
A3: Verifying inhibitor selectivity is crucial for interpreting results correctly.
-
Profile Against Other HDACs: Test the inhibitor's activity against other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, 3), which are structurally related. A truly selective inhibitor should have a significantly higher IC50 value for these other isoforms.[5]
-
Use a Rescue Experiment: In cells where HDAC6 has been knocked down (e.g., via siRNA or CRISPR), the effects of this compound should be significantly diminished. If the inhibitor still produces the same effect in HDAC6-deficient cells, it points to off-target activity.[6]
-
Analyze Specific Substrates: Assess the acetylation status of proteins that are known substrates of other HDAC classes. For instance, the hyperacetylation of histones is a marker for the inhibition of class I HDACs (HDAC1, 2, 3).[7][8] If this compound treatment leads to histone hyperacetylation, it indicates a lack of selectivity.
Q4: How does the ubiquitin-binding function of HDAC6 complicate experimental interpretation?
A4: HDAC6 has a unique C-terminal zinc finger domain that binds ubiquitin (ZnF-UBP).[9][10][11] This non-catalytic function is critical for its role in clearing misfolded protein aggregates via the aggresome pathway.[12][13]
-
Inhibitors vs. Genetic Knockdown: Catalytic inhibitors like this compound will only block the deacetylase activity. They will not affect the ubiquitin-binding function. Therefore, phenotypes observed with an inhibitor may differ from those seen in HDAC6 knockout/knockdown models, where both functions are absent.
-
Interpreting Phenotypes: When studying processes like protein degradation or stress responses, be aware that the observed phenotype might be a result of modulating deacetylase activity, the separate ubiquitin-binding function, or a combination. Using catalytically inactive HDAC6 mutants that retain ubiquitin binding can help dissect these different functions.[12]
Quantitative Data on HDAC6 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common HDAC6 inhibitors, providing a reference for potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold vs. HDAC1) |
| Tubastatin A | HDAC6 | 15 | >1000 |
| HDAC1 | >15,000 | ||
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | ~11 |
| HDAC1 | 56 | ||
| Nexturastat A | HDAC6 | 5.7 | ~198 |
| HDAC1 | 1130 | ||
| MPT0G211 | HDAC6 | 0.29 | >1000 |
| HDAC1 | >300 | ||
| W-2 | HDAC6 | 21 | ~153 |
| HDAC1 | 3213 |
Data compiled from publicly available research.[5] Values can vary based on assay conditions.
Detailed Experimental Protocols
Here are standardized protocols for common assays used to evaluate this compound activity.
Western Blot for Acetylated α-Tubulin
This protocol is designed to detect changes in the acetylation of α-tubulin, a primary substrate of HDAC6.[7][8]
Materials:
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.
-
Pan-HDAC inhibitors (e.g., 1 µM Trichostatin A, 5 mM sodium butyrate).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-HDAC6.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (with protease/HDAC inhibitors) to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-acetyl-α-tubulin at 1:1000, anti-α-tubulin at 1:5000) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize acetyl-α-tubulin to total α-tubulin.
Immunoprecipitation (IP) of HDAC6
This protocol allows for the isolation of HDAC6 and its interacting partners to study complex formation.[9][10]
Materials:
-
Non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4) with protease/HDAC inhibitors.
-
Anti-HDAC6 antibody for IP.
-
Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads or agarose slurry.
-
Wash buffer (same as IP lysis buffer but with lower detergent, e.g., 0.1% Triton X-100).
-
Elution buffer (e.g., glycine-HCl or Laemmli sample buffer).
Procedure:
-
Cell Lysis: Lyse cells as described in the Western Blot protocol, using the non-denaturing IP lysis buffer.
-
Pre-clearing: Add 20-30 µL of Protein A/G beads to 500-1000 µg of protein lysate. Incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 2-5 µg of anti-HDAC6 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µL of fresh Protein A/G beads to each sample. Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads (by centrifugation or magnet). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
Elution: Elute the protein complexes from the beads.
-
For Western Blotting: Add 30-50 µL of 1x Laemmli sample buffer directly to the beads and boil for 5-10 minutes. The supernatant is ready for SDS-PAGE.
-
For Mass Spectrometry: Use a non-denaturing elution buffer like 0.1 M glycine-HCl, pH 2.5, and neutralize immediately with Tris-HCl.
-
-
Analysis: Analyze the eluate by Western Blot to confirm the pulldown of HDAC6 and to probe for co-immunoprecipitated proteins.
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of viability, which is useful for determining the cytotoxic effects of this compound.[14][15]
Materials:
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compound to each well. Include vehicle-only and media-only (blank) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 for cytotoxicity.
Visual Guides: Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to HDAC6 experiments.
Caption: Key substrates and cellular functions regulated by HDAC6 deacetylase activity.
Caption: Experimental workflow for Western Blotting with integrated troubleshooting checkpoints.
Caption: A logical diagram for troubleshooting sources of experimental variability.
References
- 1. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson’s Disease Pathology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of HDAC6 Inhibitors: Hdac6-IN-31 vs. Tubastatin A in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective histone deacetylase 6 (HDAC6) inhibitors, Hdac6-IN-31 and Tubastatin A, with a specific focus on their therapeutic potential in glioblastoma (GBM). This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols to support further research and development in this critical area.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The aberrant activity of histone deacetylases (HDACs) has been implicated in GBM pathogenesis, making them attractive therapeutic targets. HDAC6, a predominantly cytoplasmic enzyme, is overexpressed in glioblastoma and plays a crucial role in cell migration, proliferation, and resistance to therapy.[1] Selective inhibition of HDAC6 is therefore a promising strategy to overcome therapeutic resistance and improve patient outcomes. This guide focuses on a comparative analysis of two such selective inhibitors: this compound and the well-characterized Tubastatin A.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and Tubastatin A in glioblastoma models. It is important to note that publicly available data for this compound in the context of glioblastoma is limited compared to Tubastatin A.
| Inhibitor | Target | IC50 (HDAC6) | IC50 (HDAC1) | Cell Lines Tested | Reported Effects in Glioblastoma | Reference |
| This compound | HDAC6 | 0.026 µM | 3.07 µM | Glioblastoma cells | Inhibits cell migration | [2] |
| Tubastatin A | HDAC6 | - | - | U87MG, T98G, LN405, U251-MG, A172 | Reduces cell viability, induces apoptosis, inhibits migration, reduces clonogenicity, downregulates the Sonic Hedgehog pathway, reverses epithelial-mesenchymal transition. | [3][4][5] |
| Inhibitor | Cell Line | Assay | IC50 (Cell Viability) | Reference |
| Tubastatin A | U251-MG | MTT Assay (72h) | >10 µM | [5] |
| A172 | MTT Assay (72h) | ~10 µM | [5] | |
| T98-G | MTT Assay (72h) | >10 µM | [5] | |
| U87-MG | MTT Assay (72h) | ~5 µM | [5] | |
| GNS179 (Patient-derived) | MTT Assay (72h) | >10 µM | [5] | |
| GNS166 (Patient-derived) | MTT Assay (72h) | >10 µM | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and Tubastatin A exert their anti-cancer effects in glioblastoma primarily through the inhibition of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin, which in turn affects various cellular processes.
Tubastatin A has been shown to impact multiple signaling pathways in glioblastoma:
-
Sonic Hedgehog (Shh) Pathway: Tubastatin A downregulates the Shh pathway, which is aberrantly activated in many cancers, including glioblastoma, and plays a role in tumor progression and maintenance of cancer stem cells.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): By inhibiting HDAC6, Tubastatin A can reverse EMT, a process that contributes to tumor invasion and metastasis.[3]
-
Apoptosis: Tubastatin A has been demonstrated to induce apoptosis in glioblastoma cells, a key mechanism for its anti-tumor activity.[3]
-
Autophagy: HDAC6 is involved in the autophagic process, and its inhibition can lead to the accumulation of autophagosomes and ultimately cell death.
The precise signaling pathways modulated by This compound in glioblastoma have not been extensively characterized in the available literature. However, its potent and selective inhibition of HDAC6 suggests that it likely shares similar downstream effects to Tubastatin A, such as the disruption of microtubule dynamics and interference with cell migration.
Caption: HDAC6 signaling in glioblastoma and points of intervention by inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in the evaluation of HDAC6 inhibitors in glioblastoma.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study that evaluated the effect of an HDAC6 inhibitor on various glioblastoma cell lines.[5]
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 1.5 x 10³ cells per well in six replicates for each condition.
-
Incubation: Incubate the plates overnight at 37°C and 5% CO₂.
-
Treatment: Add increasing concentrations of the HDAC6 inhibitor (e.g., this compound or Tubastatin A) to the respective wells.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) reagent to each well and incubate for 3 hours at 37°C and 5% CO₂.
-
Formazan Solubilization: Remove the media and resuspend the formed formazan crystals in DMSO.
-
Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis
This protocol is a general guide for assessing protein expression and acetylation levels following treatment with HDAC6 inhibitors.[4][5]
-
Cell Lysis: After treatment with the HDAC6 inhibitor for the desired time (e.g., 48 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., acetylated α-tubulin, total α-tubulin, HDAC6, apoptotic markers) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol is based on a study investigating Tubastatin A-induced apoptosis in glioblastoma cells.[3]
-
Cell Seeding: Seed U87MG cells in a 96-well plate.
-
Treatment: Treat the cells with the HDAC6 inhibitor or vehicle control.
-
Incubation: Measure apoptosis at different time points (e.g., 24, 48, and 72 hours).
-
Assay: Use the Caspase-Glo® 3/7 Assay kit according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
Conclusion
Both this compound and Tubastatin A are selective inhibitors of HDAC6 with demonstrated anti-cancer properties in glioblastoma models. Tubastatin A is a well-established compound with a significant body of research supporting its efficacy in reducing cell viability, inducing apoptosis, and inhibiting migration in glioblastoma cells through the modulation of key signaling pathways.
This compound is a potent HDAC6 inhibitor, and while preliminary data indicates its ability to inhibit glioblastoma cell migration, further comprehensive studies are required to fully elucidate its mechanism of action and therapeutic potential in this context. Direct comparative studies evaluating the efficacy and safety of this compound against Tubastatin A and other HDAC6 inhibitors in preclinical glioblastoma models would be highly valuable for the drug development community.
Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the therapeutic utility of these and other novel HDAC6 inhibitors for the treatment of glioblastoma.
References
- 1. Silencing of Histone Deacetylase 6 Decreases Cellular Malignancy and Contributes to Primary Cilium Restoration, Epithelial-to-Mesenchymal Transition Reversion, and Autophagy Inhibition in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective HDAC6 Inhibitors: ACY-738 vs. M808
In the landscape of epigenetic drug discovery, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers. This guide provides a detailed comparison of two potent and selective HDAC6 inhibitors, ACY-738 and M808, intended for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
The following table summarizes the key in vitro efficacy data for ACY-738 and M808, highlighting their potency and selectivity for HDAC6.
| Parameter | ACY-738 | M808 |
| HDAC6 IC50 | 1.7 nM[1][2][3] | 1.2 nM[4] |
| Selectivity | 60- to 1500-fold over class I HDACs[1][2] | >388-fold over other HDAC isoforms |
| Inhibitory Constant (Ki) | Not Reported | 8.7 nM[4] |
| Residence Time | Not Reported | 48 min[4] |
In-Depth Efficacy and Biological Activity
ACY-738 has demonstrated significant biological effects both in vitro and in vivo. It potently inhibits HDAC6 with an IC50 of 1.7 nM and exhibits substantial selectivity over class I HDACs.[1][2][3] This selectivity is crucial for minimizing off-target effects. In vivo, ACY-738 effectively crosses the blood-brain barrier, leading to increased acetylation of α-tubulin in the brain.[5] This pharmacodynamic effect is associated with antidepressant-like properties and has shown therapeutic potential in preclinical models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and systemic lupus erythematosus (SLE).[6][7][8]
M808 is another highly potent and selective HDAC6 inhibitor, with a reported IC50 of 1.2 nM.[4] Its selectivity for HDAC6 is significant, with IC50 values for other HDAC isoforms being in the range of 466-5888 nM.[4] M808 has a competitive binding mode of action, an inhibitory constant (Ki) of 8.7 nM, and a residence time of 48 minutes.[4] In cellular models, inhibition of HDAC6 by M808 leads to increased acetylation of its substrates, α-tubulin and cortactin.[4] Furthermore, M808 has been shown to suppress inflammatory responses by modulating the ROS-MAPK-NF-κB/AP-1 signaling pathway.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against HDAC isoforms.
-
Procedure: The enzymatic activity of recombinant HDAC isoforms is measured in the presence of varying concentrations of the inhibitor. A fluorogenic substrate, such as Fluor de Lys Green, is typically used. The reaction is initiated by the addition of the enzyme and incubated for a specific period. The reaction is then stopped, and the fluorescence is measured to quantify the deacetylated substrate. IC50 values are calculated from the dose-response curves.[9]
Western Blot Analysis for α-tubulin Acetylation
-
Objective: To assess the effect of HDAC6 inhibitors on the acetylation of its substrate, α-tubulin, in cells or tissues.
-
Procedure: Cells or tissue lysates are prepared and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Following incubation with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent dye), the protein bands are visualized and quantified using an imaging system.[6]
In Vivo Animal Studies
-
Objective: To evaluate the efficacy of the HDAC6 inhibitors in animal models of disease.
-
Procedure:
-
ACY-738 in Alzheimer's Disease Model (APP/PS1 mice): ACY-738 was administered to mice in their chow to deliver a daily dose. Behavioral tests, such as contextual fear conditioning, were performed to assess cognitive function. Following the treatment period, brain tissue was collected for pharmacokinetic analysis and to measure levels of acetylated α-tubulin and pathological markers like hyperphosphorylated tau by Western blot.[6]
-
M808 in Inflammatory Models: The anti-inflammatory effects of M808 can be assessed in models such as collagen-induced arthritis in mice. The compound would be administered (e.g., intraperitoneally or orally), and disease progression would be monitored by scoring joint inflammation. At the end of the study, tissues would be collected for histological analysis and to measure the expression of inflammatory mediators.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of ACY-738 and M808 are mediated through their modulation of specific signaling pathways.
ACY-738's Neuroprotective and Immunomodulatory Pathways:
ACY-738's primary mechanism is the inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This has profound effects on microtubule stability and axonal transport, which are often impaired in neurodegenerative diseases.
M808's Anti-inflammatory Signaling Pathway:
M808 exerts its anti-inflammatory effects by inhibiting HDAC6, which in turn modulates the ROS-MAPK-NF-κB/AP-1 signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines.
Conclusion
Both ACY-738 and M808 are highly potent and selective inhibitors of HDAC6 with distinct and promising therapeutic profiles. ACY-738 has shown significant potential in models of neurological and autoimmune diseases, primarily through its effects on microtubule dynamics. M808 demonstrates strong anti-inflammatory properties by modulating key signaling pathways involved in cytokine production. The choice between these or similar inhibitors will depend on the specific therapeutic application and the desired biological outcome. The detailed experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions for their future studies in the field of HDAC6-targeted drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 8. Specific HDAC6 inhibition by ACY-738 reduces SLE pathogenesis in NZB/W mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Hdac6-IN-31's Potential: A Comparative Guide to NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hdac6-IN-31 and other prominent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. We delve into supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The NLRP3 inflammasome is a multiprotein complex crucial to the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory conditions, making it a prime target for therapeutic intervention. Histone deacetylase 6 (HDAC6) has emerged as a key regulator of NLRP3 inflammasome assembly and activation. This guide focuses on confirming the inhibitory effects of this compound on the NLRP3 inflammasome by comparing it with established inhibitors: MCC950, Oridonin, and Parthenolide.
Performance Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the inhibitory potency of this compound's close analog, Tubastatin A, and other well-characterized NLRP3 inflammasome inhibitors. The data highlights the varying mechanisms and efficacies of these compounds.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Cell Type |
| Tubastatin A (this compound analog) | HDAC6 | Inhibits HDAC6 activity, affecting NLRP3 inflammasome priming and assembly.[1][2] | 272 nM (TNF-α), 712 nM (IL-6) | Human THP-1 macrophages[3] |
| MCC950 | NLRP3 | Directly binds to the NLRP3 NACHT domain, blocking its ATPase activity and subsequent ASC oligomerization.[4][5] | ~7.5 nM (IL-1β release) | Mouse Bone Marrow-Derived Macrophages (BMDMs)[6] |
| Oridonin | NLRP3 | Covalently binds to cysteine 279 in the NLRP3 NACHT domain, preventing the NLRP3-NEK7 interaction and inflammasome assembly.[7][8] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Parthenolide | NLRP3 & Caspase-1 | Directly inhibits the ATPase activity of NLRP3 and the protease activity of caspase-1.[9][10][11] | 2.6 µM (IL-1β release) | THP-1 cells[9] |
Delving into the Experimental Protocols
To rigorously assess the inhibitory potential of compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is fundamental for quantifying the direct inhibitory effect of a compound on NLRP3 inflammasome activation in a controlled cellular environment.
Objective: To measure the dose-dependent inhibition of NLRP3 inflammasome activation by a test compound (e.g., this compound) in macrophages.
Cell Lines:
-
Mouse bone marrow-derived macrophages (BMDMs)
-
Human monocytic cell line (THP-1) differentiated into macrophages.[3]
Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs or differentiated THP-1 cells in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[12]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the cells with a known NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1-2 hours.[12]
-
-
Sample Collection:
-
Collect the cell culture supernatants to measure secreted IL-1β.
-
Lyse the cells to analyze intracellular protein levels.
-
-
Data Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.
-
Western Blot: Analyze cell lysates for the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) to confirm inflammasome activation and processing.
-
IC50 Determination: Plot the percentage of IL-1β inhibition against the log concentration of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).
-
In Vivo Model of NLRP3-Mediated Peritonitis
This in vivo model allows for the evaluation of a compound's efficacy in a more complex biological system.
Objective: To assess the ability of a test compound to suppress NLRP3 inflammasome-driven inflammation in a mouse model of peritonitis.
Animal Model: C57BL/6 mice.[13]
Protocol:
-
Compound Administration:
-
Administer the test compound (e.g., this compound) or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).
-
-
Induction of Peritonitis:
-
After a designated pre-treatment time, induce peritonitis by intraperitoneally injecting a sterile NLRP3 inflammasome agonist, such as monosodium urate (MSU) crystals (e.g., 1 mg per mouse).[13]
-
-
Sample Collection:
-
After a specific time (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS to collect peritoneal fluid and cells.
-
Collect blood for serum analysis.
-
-
Data Analysis:
-
Cell Counting: Determine the total number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid using a hemocytometer or flow cytometry.
-
Cytokine Measurement: Measure the levels of IL-1β and other relevant cytokines in the peritoneal lavage fluid and serum by ELISA.
-
Histology: Analyze tissues from the peritoneal cavity for signs of inflammation.
-
Visualizing the Molecular Mechanisms
To better understand the complex signaling events, the following diagrams, created using the DOT language, illustrate the NLRP3 inflammasome pathway and a typical experimental workflow.
References
- 1. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tubastatin A on NLRP3 inflammasome activation in macrophages under hypoxia/reoxygenation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hdac6-IN-31 Anti-Inflammatory Effects: A Comparative Guide
A comprehensive analysis of the selective HDAC6 inhibitor, exemplified by CKD-506, in comparison to other HDAC inhibitors and standard anti-inflammatory drugs.
In the landscape of anti-inflammatory drug discovery, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the anti-inflammatory effects of a representative selective HDAC6 inhibitor, CKD-506 (used as a proxy for Hdac6-IN-31 due to the lack of publicly available data on the latter), against other selective and pan-HDAC inhibitors, as well as a widely used non-steroidal anti-inflammatory drug (NSAID).
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of an HDAC inhibitor is determined by its potency and its selectivity for the target isoform. High selectivity for HDAC6, a predominantly cytoplasmic enzyme, is thought to minimize the side effects associated with the inhibition of nuclear HDAC isoforms.
| Inhibitor | Type | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 over HDAC1 |
| CKD-506 | Selective HDAC6 | ~5 | ~2000-5000 | ~2000-5000 | >5000 | ~2000-5000 | ~400-1000 fold [1] |
| Tubastatin A | Selective HDAC6 | 15 | 16,400 | - | - | 855 | ~1093 fold[2] |
| ACY-1215 (Ricolinostat) | Selective HDAC6 | 5 | 58 | 48 | 51 | 100 | ~11.6 fold[3][4][5] |
| Vorinostat (SAHA) | Pan-HDAC | - | 10 | - | 20 | - | Non-selective[6] |
In Vitro Anti-Inflammatory Efficacy
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
| Compound | Assay | Cell Type | Key Findings |
| CKD-506 | Cytokine Inhibition | LPS-stimulated human PBMCs from IBD patients | Markedly decreased TNF-α secretion in a dose-dependent manner, to a greater extent than tofacitinib or tubastatin A. [7] |
| LPS-stimulated RAW264.7 macrophages & COLO 205 IECs | Suppressed the expression of pro-inflammatory cytokines including IL-6 and TNF-α. [8] | ||
| Tubastatin A | Cytokine Inhibition | LPS-stimulated human THP-1 macrophages | Showed significant inhibition of TNF-α and IL-6 with IC50 values of 272 nM and 712 nM, respectively.[9] |
| ACY-1215 (Ricolinostat) | Cytokine Inhibition | Mouse model of acute liver failure | Attenuated serum and messenger RNA levels of proinflammatory cytokines.[10] |
| NAFLD mouse model | Reduced IL-1β and TNF-α mRNA levels in hepatocytes.[11] | ||
| Vorinostat (SAHA) | Cytokine Inhibition | LPS-stimulated glial cells | Exhibited dose-dependent dual effects, enhancing pro-inflammatory cytokines at lower concentrations and inducing the anti-inflammatory IL-10 at higher concentrations. |
| Celecoxib | Prostaglandin E2 (PGE2) Inhibition | Human articular cartilage explants | Reduced PGE2 levels in a dose-related manner.[5] |
| A549 lung cancer cell line | Reduced PGE2 production. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: HDAC6 in the TLR4-NF-κB Inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vitro Anti-Inflammatory Assay.
Caption: Logical Comparison of Anti-Inflammatory Inhibitor Classes.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Cytokine Release in Human PBMCs
Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human whole blood
-
LPS from E. coli
-
Test compounds (CKD-506 and comparators)
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values.
In Vivo Anti-Inflammatory Assay: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of test compounds in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (CKD-506 and comparators)
-
Calipers
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin oral or intraperitoneal administration of the test compounds or vehicle control daily, starting from the day of the booster injection or upon the first signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness (0 = normal, 4 = severe inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum cytokine analysis (TNF-α, IL-6).
-
Harvest paws and joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
The data presented in this guide demonstrate that selective HDAC6 inhibition, as exemplified by CKD-506, represents a potent anti-inflammatory approach. Its high selectivity for HDAC6 over other HDAC isoforms suggests a favorable safety profile. In vitro, CKD-506 effectively suppresses the production of key pro-inflammatory cytokines. This comparative guide provides a framework for researchers and drug development professionals to evaluate the potential of selective HDAC6 inhibitors as a novel therapeutic class for inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. scribd.com [scribd.com]
- 2. Isolation of PBMCs From Whole Blood [protocols.io]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human PBMC isolation and cell culture [bio-protocol.org]
- 7. reprocell.com [reprocell.com]
- 8. 4.4. Cytokine Quantification by Enzyme Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 9. Histone deacetylase 6 inhibitor ACY-1215 protects against experimental acute liver failure by regulating the TLR4-MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibitor ACY-1215 protects from nonalcoholic fatty liver disease via inhibiting CD14/TLR4/MyD88/MAPK/NFκB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Evaluating HDAC6 Inhibitor Selectivity: A Comparative Guide
Disclaimer: As of November 2025, publicly available data for a compound specifically named "Hdac6-IN-31" is not available. This guide provides a framework for evaluating the selectivity of histone deacetylase (HDAC) inhibitors, using this compound as a placeholder. For comparative purposes, this document includes experimental data for well-characterized selective and non-selective HDAC inhibitors.
Comparative Analysis of HDAC6 Inhibitor Selectivity
The therapeutic potential of targeting specific HDAC isoforms has led to the development of selective inhibitors. A critical parameter for these inhibitors is their selectivity factor, which quantifies the preferential inhibition of the target isoform over others. This is typically determined by comparing the half-maximal inhibitory concentrations (IC50) against different HDACs.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative HDAC inhibitors against HDAC1 and HDAC6. A higher selectivity factor indicates greater selectivity for HDAC6.
| Compound Name | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Factor (HDAC1 IC50 / HDAC6 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Ricolinostat (ACY-1215) | 58[1][2] | 5[1][3] | 11.6 |
| Tubastatin A | >16,000[4][5] | 15[6][7] | >1000 |
| Vorinostat (SAHA) | 10[8][9] | ~10-20 | ~1-2 |
Note: IC50 values can vary between different assay conditions.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are outlines of common biochemical and cell-based assays.
Biochemical Assay for IC50 Determination
This method quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HDAC proteins.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50%.
Materials:
-
Purified, recombinant human HDAC1 and HDAC6 enzymes.
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA).[2]
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted inhibitor solutions and the HDAC enzyme solution to the microplate wells. Incubate for a specified period (e.g., 10 minutes) at room temperature.[2]
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction. The substrate concentration is typically kept at or near the Michaelis constant (Km).[2]
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer, often containing trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell-Based Assay for Target Engagement
This assay measures the ability of an inhibitor to engage its target within a cellular context, typically by assessing the acetylation status of known substrates.
Objective: To confirm that the inhibitor affects the acetylation of specific HDAC substrates in living cells.
Materials:
-
Human cell line (e.g., HCT116, HeLa).
-
Cell culture medium and reagents.
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies: anti-acetylated-α-tubulin (for HDAC6 activity), anti-acetylated-Histone H3 (for HDAC1 activity), and loading controls (e.g., anti-α-tubulin, anti-Histone H3).
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and acetylated-histone H3.
-
Wash and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities for the acetylated proteins and normalize them to the respective total protein or loading control. An increase in the acetylated-α-tubulin signal with minimal change in acetylated-histone H3 at similar concentrations indicates selective HDAC6 inhibition.
Visualized Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Figure 1: Differential effects of selective vs. non-selective HDAC inhibitors.
Figure 2: Experimental workflow for assessing HDAC inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Tubastatin A - Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Comparative analysis of Hdac6-IN-31 and MAIP-032
A Comparative Analysis of Hdac6-IN-31 and Ricolinostat (ACY-1215)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[2][3] It plays a crucial role in cellular processes such as protein degradation, cell motility, and stress response by deacetylating non-histone proteins like α-tubulin and heat shock protein 90 (HSP90).[2][4] The development of selective HDAC6 inhibitors is a key area of research, offering the potential for targeted therapies with fewer side effects than pan-HDAC inhibitors.[5]
This guide provides a comparative analysis of two selective HDAC6 inhibitors: this compound and Ricolinostat (also known as ACY-1215). While the initial query included "MAIP-032," this compound could not be identified in publicly available scientific literature. Therefore, Ricolinostat, a well-characterized and clinically evaluated HDAC6 inhibitor, has been chosen as a comparator to provide a meaningful and data-driven analysis.
Biochemical and Pharmacological Profiles
This compound
This compound is a selective inhibitor of HDAC6. Its inhibitory activity is crucial for its potential therapeutic effects, which include reducing the production of pro-inflammatory cytokines and inhibiting cancer cell migration.
Ricolinostat (ACY-1215)
Ricolinostat is an orally bioavailable and selective HDAC6 inhibitor that has been investigated in clinical trials for various cancers, including multiple myeloma and lymphoma.[6][7][8] Its mechanism of action involves the selective inhibition of HDAC6, leading to the hyperacetylation of its substrate proteins.[5] This disruption of the HSP90 chaperone system results in an accumulation of misfolded proteins, which can induce cancer cell apoptosis.[5]
Comparative Data
The following table summarizes the available quantitative data for this compound and Ricolinostat, allowing for a direct comparison of their potency and selectivity.
| Parameter | This compound | Ricolinostat (ACY-1215) |
| HDAC6 IC50 | 26 nM | 5 nM[9][10] |
| HDAC1 IC50 | >10,000 nM | 58 nM[10] |
| HDAC2 IC50 | >10,000 nM | 48 nM[10] |
| HDAC3 IC50 | >10,000 nM | 51 nM[10] |
| HDAC8 IC50 | >10,000 nM | 100 nM[11] |
| Selectivity | Highly selective for HDAC6 | Over 10-fold more selective for HDAC6 than class I HDACs (HDAC1, 2, and 3)[9][11] |
Mechanism of Action: Signaling Pathway
HDAC6 inhibitors exert their effects by preventing the deacetylation of key cytoplasmic proteins, primarily α-tubulin and HSP90. The diagram below illustrates the central role of HDAC6 and the consequences of its inhibition.
Caption: Mechanism of HDAC6 inhibition.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
This assay is fundamental for determining the IC50 values of HDAC inhibitors.
Objective: To quantify the potency of this compound and Ricolinostat against HDAC6 and other HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA)[9][11]
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (this compound, Ricolinostat) dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds and recombinant HDAC enzyme to the wells of the microplate.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 10 minutes) at room temperature.[9][11]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Tubulin Acetylation Assay
This assay confirms the target engagement of HDAC6 inhibitors within a cellular context.
Objective: To measure the increase in α-tubulin acetylation in cells treated with this compound or Ricolinostat.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line MM.1S)
-
Cell culture medium and supplements
-
Test compounds (this compound, Ricolinostat)
-
Lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin compared to the total α-tubulin.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of HDAC6 inhibitors.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Facebook [cancer.gov]
- 6. rarecancernews.com [rarecancernews.com]
- 7. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Hdac6-IN-31: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-31. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
As a potent research chemical, this compound requires careful management throughout its lifecycle, from acquisition to disposal. Adherence to these procedures is critical to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound is not publicly available, information from a similar compound, "HDAC6 inhibitor 4510," indicates that this class of chemicals may be harmful if swallowed and can be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Don an impervious lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
Safe Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage for the powder is at -20°C, and in solvent at -80°C.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be in accordance with local, state, and federal regulations. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste.
1. Waste Identification and Segregation:
-
Categorization: this compound waste should be classified as hazardous chemical waste. Based on the SDS for a similar compound, it may be categorized as acutely toxic and hazardous to the aquatic environment.[1]
-
Segregation: Do not mix this compound waste with non-hazardous waste. Keep it separate from other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
-
-
Empty Containers:
-
"Empty" containers of this compound are also considered hazardous waste as they may retain chemical residue. These should be collected and disposed of through the hazardous waste stream.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
Include the date of waste accumulation.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup. The SDS for a similar HDAC6 inhibitor explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]
Experimental Workflow and Disposal Points
The following diagram illustrates a typical experimental workflow involving a small molecule inhibitor like this compound and highlights the key points for waste generation and disposal.
Logical Flow for Disposal Decision-Making
This diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Hdac6-IN-31
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling and disposal of Hdac6-IN-31, a potent and orally active HDAC6 inhibitor. Adherence to these protocols is essential to mitigate risks and ensure the integrity of your research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following information outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a clear plan for disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against chemical exposure. The following table summarizes the required PPE when handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for tears or holes before each use. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemicals should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1] |
An accessible safety shower and eye wash station must be available in the immediate work area.[1]
Operational Plan for Safe Handling
Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Powder: Store the solid compound at -20°C in a tightly sealed container.[1]
-
In Solvent: If in solution, store at -80°C.[1][2] Protect from light.[2]
-
Keep away from direct sunlight and sources of ignition.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Container: The waste container must be compatible with the chemical and have a secure lid.
Disposal Procedure:
-
Dispose of the contents and the container at an approved waste disposal facility.[1]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Laboratory Workflow and Biological Context
To further support laboratory safety and understanding of the compound's biological context, the following diagrams illustrate a recommended workflow for handling this compound and a simplified representation of the HDAC6 signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
